Product packaging for 2'-Amino-5'-chloro-4'-fluoroacetophenone(Cat. No.:CAS No. 937816-85-8)

2'-Amino-5'-chloro-4'-fluoroacetophenone

Cat. No.: B1284322
CAS No.: 937816-85-8
M. Wt: 187.6 g/mol
InChI Key: LEGKWOITIUDBDW-UHFFFAOYSA-N
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Description

2'-Amino-5'-chloro-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClFNO B1284322 2'-Amino-5'-chloro-4'-fluoroacetophenone CAS No. 937816-85-8

Properties

IUPAC Name

1-(2-amino-5-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKWOITIUDBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585309
Record name 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937816-85-8
Record name 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 937816-85-8

For: Researchers, scientists, and drug development professionals.

Disclaimer

This document is intended for informational purposes for a technical audience. Due to the limited availability of published experimental data for 2'-Amino-5'-chloro-4'-fluoroacetophenone, this guide provides a summary of available information and outlines general methodologies for related compounds. Specific experimental protocols and detailed quantitative data for this compound could not be definitively ascertained from publicly available sources. Researchers should validate all information and protocols before laboratory use.

Introduction

This compound is a substituted aromatic ketone. Its chemical structure, featuring an acetyl group, an amino group, and halogen substitutions (chlorine and fluorine), makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. While specific applications are not extensively documented in peer-reviewed literature, related structures are known to be precursors for compounds targeting the central nervous system (CNS).

Chemical and Physical Properties

PropertyValueSource
CAS Number 937816-85-8[1]
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.6 g/mol [1]
IUPAC Name 1-(2-amino-5-chloro-4-fluorophenyl)ethanone
Physical Form Solid
Purity ~95%[1]
Storage Temperature Refrigerator

InChI: 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3

InChIKey: LEGKWOITIUDBDW-UHFFFAOYSA-N

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not described in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route could involve the Friedel-Crafts acylation of a corresponding substituted aniline. The general workflow for such a synthesis is depicted below. It is crucial to note that this is a hypothetical pathway and would require significant experimental optimization.

G cluster_start Starting Material cluster_reaction1 Step 1: Acetylation cluster_product Final Product Substituted Aniline Substituted Aniline Reaction1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) Substituted Aniline->Reaction1 Acetylating Agent Acetylating Agent Acetylating Agent->Reaction1 Target_Compound This compound Reaction1->Target_Compound

Caption: Hypothetical synthetic workflow for this compound.

Analytical Characterization

Specific spectral data (NMR, IR, MS) for this compound are not available in the searched databases. The following sections outline general experimental protocols for the analytical techniques that would be employed for its characterization, based on methodologies for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of organic compounds. A reverse-phase HPLC method would likely be suitable for this compound.

Hypothetical Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely in the 254 nm region).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

G Sample Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Purity_Report Purity Report Data_Acquisition->Purity_Report

Caption: General experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. Both ¹H and ¹³C NMR would be required for a complete characterization.

General Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include carbons of the aromatic ring, the carbonyl group, and the methyl group.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzer.

  • Sample Introduction: Direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Analysis: Determine the mass of the molecular ion ([M+H]⁺ in ESI) and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways

There is a lack of published scientific data regarding the specific biological activity and mechanism of action of this compound. While some commercial sources suggest its potential as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents, no specific biological screening data or implication in signaling pathways for this compound has been found.

The general logical relationship for investigating the biological activity of a novel compound is illustrated below.

G Compound 2'-Amino-5'-chloro-4'- fluoroacetophenone In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) Compound->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene Assays, Second Messenger Assays) In_Vitro_Screening->Cell_Based_Assays Target_Identification Target Identification & Validation Cell_Based_Assays->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Logical workflow for the biological evaluation of a chemical compound.

Safety Information

Based on supplier safety data, this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical research. However, there is a significant lack of publicly available, in-depth technical data for this compound. The information presented in this guide is based on limited data from chemical suppliers and extrapolated methodologies from related compounds. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers interested in this compound are encouraged to perform their own comprehensive analyses.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel substituted acetophenone, 2'-Amino-5'-chloro-4'-fluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to provide context and reasonable estimations. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, offering detailed experimental protocols for the determination of key physicochemical parameters and illustrating the logical workflow of compound characterization.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Properties of this compound

Direct experimental data for this compound is scarce. However, basic molecular identifiers and computed properties have been established.

PropertyValueSource/Note
CAS Number 937816-85-8[1]
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.6 g/mol [1]
IUPAC Name 1-(2-amino-5-chloro-4-fluorophenyl)ethan-1-one
SMILES CC(=O)C1=CC(Cl)=C(F)C=C1N[1]

Note: An isomeric form, 1-(2-amino-4-chloro-5-fluorophenyl)ethanone (CAS: 937816-87-0), shares the same molecular formula and weight.

Comparative Data of Structural Analogs

To better understand the expected properties of the title compound, the following table summarizes experimental data for structurally related acetophenone derivatives. The presence of an amino group, a halogen, or both, significantly influences these properties.

Property2'-Aminoacetophenone4'-Fluoroacetophenone2'-Amino-5'-chloroacetophenone2-Chloro-5-amino-acetophenone
CAS Number 551-93-9403-42-91685-19-499914-14-4
Molecular Formula C₈H₉NOC₈H₇FOC₈H₈ClNOC₈H₈ClNO
Molecular Weight 135.16 g/mol 138.14 g/mol 169.61 g/mol 169.61 g/mol
Physical Form Yellow liquid or solidColorless to slightly yellow liquidNot specifiedLight yellow to yellow solid
Melting Point 20 °C4 °CNot specifiedNot specified
Boiling Point 85-90 °C at 0.5 mmHg196 °C at 760 mmHgNot specified297.0±20.0 °C (Predicted)
Density 1.112 g/mL at 25 °C1.138 g/mL at 25 °CNot specified1.254±0.06 g/cm³ (Predicted)
logP (Octanol/Water) 1.631.72Not specifiedNot specified
Solubility Practically insoluble in water; soluble in alcohol.[2]Soluble in chloroform, ethyl acetate.[3]Not specifiedNot specified
pKa (Predicted) Not specifiedNot specifiedNot specified2.78±0.10

Sources: 2'-Aminoacetophenone[2][4][5][6][7], 4'-Fluoroacetophenone[3][8][9][10], 2'-Amino-5'-chloroacetophenone[11][12], 2-Chloro-5-amino-acetophenone[13]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.[14]

  • Apparatus : Capillary tubes, thermometer, melting point apparatus (e.g., Mel-Temp or Thiele tube), and a small quantity of the finely powdered solid sample.

  • Procedure :

    • A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a depth of 1-2 mm.[14]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[14]

    • The assembly is placed in a heating bath (oil or a metal block).

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[15]

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[15] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17]

  • Apparatus : Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating block or bath.[18][19]

  • Procedure :

    • A few milliliters of the liquid sample are placed in a small test tube.[16]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.[18][19]

    • The test tube is attached to a thermometer and heated gently.[16]

    • As the liquid heats, a continuous stream of bubbles will emerge from the open end of the capillary tube.[17]

    • The heat is then removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17][20]

Aqueous Solubility Determination

Solubility is a critical parameter, especially for drug candidates, as it affects absorption and bioavailability.

  • Apparatus : Small test tubes, vortex mixer, analytical balance, pH meter.

  • Procedure :

    • Place a small, accurately weighed amount of the compound (e.g., 25 mg) into a test tube.[21]

    • Add a measured volume of purified water (e.g., 0.75 mL) in small increments, vortexing vigorously after each addition.[21][22]

    • Observe for complete dissolution. The solubility can be classified qualitatively (e.g., soluble, slightly soluble, insoluble) or quantified by determining the concentration of the saturated solution.

    • If the compound is water-soluble, the pH of the solution should be tested with litmus or a pH meter to determine if an acidic or basic functional group is present.[23]

    • For water-insoluble compounds, solubility tests can be subsequently performed in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) to identify basic and acidic functional groups, respectively.[22]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is crucial for predicting the ionization state of a compound at different physiological pH values.

  • Methods : Potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are common methods.[24]

  • General Protocol (Potentiometric Titration) :

    • A precise amount of the compound is dissolved in a suitable solvent, often a water-organic co-solvent mixture for compounds with low aqueous solubility.

    • A standardized solution of a strong acid or base is incrementally added to the sample solution.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[24]

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

  • Method : The shake-flask method is the traditional and most reliable technique.[25]

  • Procedure :

    • Prepare a biphasic system of n-octanol and water (often buffered to a physiological pH of 7.4). The two phases should be pre-saturated with each other.[26]

    • A known amount of the compound is dissolved in one of the phases.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[26]

    • The layers are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or NMR spectroscopy.[26][27]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[25]

Logical Workflows and Visualization

The systematic determination of physicochemical properties is a cornerstone of early-stage drug discovery and chemical development. The following diagram illustrates a typical workflow.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Implications in Drug Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Properties Melting Point Boiling Point Solubility (Aqueous & Organic) pKa logP Structure->Properties Characterize Pure Compound ADME Prediction of ADME Properties Properties:f2->ADME Bioavailability Properties:f4->ADME Membrane Permeability Properties:f3->ADME Absorption & Distribution Formulation Formulation Development Properties:f2->Formulation Solvent/Excipient Selection SAR Structure-Activity Relationship (SAR) Studies ADME->SAR Formulation->SAR

Caption: Workflow for Physicochemical Characterization in Drug Discovery.

Biological Context and Potential Applications

Substituted acetophenones are a class of compounds with a broad range of reported biological activities, serving as valuable scaffolds in medicinal chemistry.[28][29][30] Derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Various substituted acetophenones have demonstrated activity against pathogenic bacteria and fungi.[31]

  • Agrochemicals : Certain acetophenones exhibit herbicidal and nematicidal properties.[28]

  • Pharmaceutical Intermediates : The reactive nature of the ketone and the potential for modification on the aromatic ring make these compounds crucial starting materials for the synthesis of more complex molecules, including various heterocyclic systems found in pharmaceuticals.[10]

The specific biological activity of this compound has not been reported. However, its structural features—an aniline moiety, a ketone, and two different halogen substituents—suggest it is a candidate for further investigation and a versatile intermediate for synthetic applications. The physicochemical data, once determined, will be crucial for guiding these future studies.

References

Spectroscopic Analysis of 2'-Amino-5'-chloro-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2'-Amino-5'-chloro-4'-fluoroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides standardized protocols for experimental data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and the known effects of amino, chloro, and fluoro substituents on the acetophenone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.21d~9.01HH-6'
~6.45d~7.01HH-3'
~4.50br s-2H-NH₂
2.58s-3H-COCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~196.5C=OCarbonyl carbon
~155.0 (d)C4'-FLarge ¹JCF coupling
~145.0C2'-NH₂
~129.5C1'Quaternary carbon
~120.0 (d)C5'-ClSmall 3JCF coupling
~118.5 (d)C6'Small ²JCF coupling
~105.0 (d)C3'Small ²JCF coupling
~26.5-CH₃Methyl carbon
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3350Medium, Sharp (doublet)N-H Stretch (Asymmetric & Symmetric)
3080 - 3030MediumAromatic C-H Stretch
2960 - 2850WeakAliphatic C-H Stretch (-CH₃)
~1675StrongC=O Stretch (Aromatic Ketone)[1][2]
1600 - 1450Medium-StrongAromatic C=C Bending
~1360Medium-CH₃ Bending
1350 - 1250StrongAromatic C-N Stretch
1250 - 1150StrongC-F Stretch
850 - 750StrongC-Cl Stretch
~880StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Impact, EI)

m/z RatioPredicted Relative IntensityAssignmentNotes
187/189High[M]⁺Molecular ion peak with a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
172/174High (Base Peak)[M - CH₃]⁺Loss of a methyl radical via alpha-cleavage.
144/146Medium[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the acylium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Weigh approximately 5-10 mg of the solid this compound sample.[3] Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are present.[3]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.[4] Lock the spectrometer on the deuterium signal of the solvent.[4] Shim the magnetic field to achieve optimal homogeneity and resolution, indicated by a sharp and symmetrical solvent peak.[4] Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.[5]

  • ¹H NMR Acquisition : Set the appropriate spectral width and transmitter frequency. Use a standard pulse sequence (e.g., a 30° or 90° pulse). Set the relaxation delay (d1) to at least 1-2 seconds and the acquisition time to 2-4 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Switch the probe to the ¹³C frequency. Use a standard proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0-220 ppm). A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.[5] A much larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its simplicity and minimal sample preparation.[7][8]

  • Background Scan : Ensure the ATR crystal (typically diamond) is clean.[9] Run a background scan with the empty ATR accessory to measure ambient interferences from CO₂ and water vapor.[7] This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

  • Data Acquisition : Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal.[9] Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing : The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum. Label the significant peaks.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS) Protocol

This protocol outlines the procedure for Electron Impact (EI) ionization mass spectrometry.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid, this is typically done using a direct insertion probe.[10] The probe is inserted into the high-vacuum source, where the sample is gently heated to promote volatilization.[11]

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12] This process ejects an electron from the molecule, creating a positively charged molecular ion (a radical cation, M⁺).[11][13] The excess energy transferred during this "hard" ionization technique causes the molecular ion to fragment into smaller, characteristic ions.[11]

  • Mass Analysis : The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10]

  • Detection : The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value.[14]

  • Data Processing : The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[10] The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_prep Initial Stage cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_final Conclusion Sample Sample Received (this compound) Prep Sample Preparation (Dissolving/Handling) Sample->Prep NMR_Acq NMR Acquisition (¹H, ¹³C) Prep->NMR_Acq IR_Acq IR Acquisition (FTIR-ATR) Prep->IR_Acq MS_Acq MS Acquisition (EI) Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Shifts, Couplings, Integration) NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR_Acq->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Integration Data Integration & Correlation NMR_Analysis->Integration IR_Analysis->Integration MS_Analysis->Integration Elucidation Structure Confirmation Integration->Elucidation

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

References

solubility of 2'-Amino-5'-chloro-4'-fluoroacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2'-Amino-5'-chloro-4'-fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminophenyl ketone core and halogen substituents, make it a valuable building block for the synthesis of various pharmacologically active compounds. Understanding the solubility of this intermediate in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays.

Solubility dictates the choice of reaction media, influences reaction rates and yields, is a critical factor in designing crystallization and purification processes, and is a fundamental property in the development of formulations for preclinical and clinical studies. Poor solubility can lead to challenges in handling, inconsistent results in biological assays, and difficulties in achieving desired bioavailability.

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this technical guide provides a comprehensive framework for understanding and determining its solubility. It covers the theoretical principles governing its solubility based on its molecular structure, detailed experimental protocols for quantitative measurement, and a template for the effective presentation of solubility data.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1][2][3] To predict the solubility of this compound, we must analyze its molecular structure and the nature of common organic solvents.

Molecular Structure Analysis:

The structure of this compound contains several key features that influence its polarity and potential for intermolecular interactions:

  • Polar Functional Groups: The presence of a primary amino group (-NH₂), a carbonyl group (C=O), and a carbon-fluorine bond imparts significant polarity to the molecule. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These groups enhance solubility in polar solvents.[4][5]

  • Nonpolar Regions: The benzene ring and the methyl group (-CH₃) constitute the nonpolar, hydrophobic portions of the molecule. These regions favor interactions with nonpolar solvents through London dispersion forces.[4]

The overall solubility of this compound in a given solvent will be determined by the balance between these polar and nonpolar characteristics. It is expected to exhibit moderate to good solubility in polar aprotic and polar protic solvents, with decreasing solubility as the solvent polarity decreases.

Data Presentation: A Framework for Quantitative Analysis

Precise and well-organized data is crucial for the application of solubility information. The following table provides a structured template for presenting experimentally determined solubility data for this compound.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Analytical Method
MethanolPolar Protic25DataDataHPLC/UV-Vis
EthanolPolar Protic25DataDataHPLC/UV-Vis
IsopropanolPolar Protic25DataDataHPLC/UV-Vis
AcetonitrilePolar Aprotic25DataDataHPLC/UV-Vis
AcetonePolar Aprotic25DataDataHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)Polar Aprotic25DataDataHPLC/UV-Vis
Dichloromethane (DCM)Nonpolar25DataDataHPLC/UV-Vis
Ethyl AcetateModerately Polar25DataDataHPLC/UV-Vis
TolueneNonpolar25DataDataHPLC/UV-Vis
HexanesNonpolar25DataDataHPLC/UV-Vis

Experimental Protocols

The determination of thermodynamic (equilibrium) solubility is most reliably achieved using the shake-flask method, which is considered the gold standard in the field.[6][7]

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 72 hours. The optimal time should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, filter the supernatant through a chemically resistant syringe filter (e.g., PTFE). This step must be performed carefully to avoid temperature changes that could alter the solubility.

  • Quantification: Carefully take a precise aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

3. Analytical Quantification:

  • Using HPLC-UV:

    • Develop a suitable HPLC method (e.g., reversed-phase C18 column) that provides a sharp, well-resolved peak for the compound.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

    • Calculate the original solubility by accounting for the dilution factor.[8][9][10]

  • Using UV-Vis Spectrophotometry:

    • Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.[11]

    • Prepare standard solutions and generate a calibration curve based on the Beer-Lambert law (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, correcting for the dilution.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Solubility_Workflow start Start prep Sample Preparation: Add excess solid compound to a known volume of solvent start->prep equil Equilibration: Shake at constant temperature (24-72 hours) prep->equil separate Phase Separation: Centrifuge or filter to remove undissolved solid equil->separate quant Quantification: Dilute supernatant and analyze via HPLC or UV-Vis separate->quant data Data Analysis: Calculate solubility using calibration curve quant->data end End data->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides the essential theoretical and practical knowledge for its determination. The compound's structure, featuring both polar and nonpolar moieties, suggests a nuanced solubility profile across a range of organic solvents. For drug development professionals, the experimental determination of this property using robust methods like the shake-flask protocol is not just recommended but necessary for efficient process development and successful formulation. The methodologies and data presentation frameworks outlined herein serve as a comprehensive resource for researchers to generate and utilize this critical physicochemical data.

References

Navigating the Spectroscopic Landscape: A Comparative Analysis of Theoretical and Experimental NMR Shifts for 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for the novel compound 2'-Amino-5'-chloro-4'-fluoroacetophenone. Due to the absence of publicly available experimental spectra for this specific molecule, this paper leverages data from structurally analogous compounds to forecast the expected chemical shifts. Furthermore, it outlines the standard experimental and computational methodologies employed in the acquisition and prediction of NMR data, offering a robust framework for researchers in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the interplay of electron-donating and electron-withdrawing groups on the phenyl ring, makes the accurate assignment of its NMR spectra a non-trivial task. This guide aims to provide a detailed comparison between theoretically predicted and expected experimental NMR chemical shifts for this compound. While direct experimental data is not available in the current literature, a thorough analysis of related substituted acetophenones provides a solid foundation for estimating the spectral parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects in similar molecules. The atom numbering scheme used for the assignments is presented in Figure 1.

Chemical structure of this compound with atom numbering.Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3'6.8 - 7.0d~9
H6'7.5 - 7.7d~2.5
NH₂4.5 - 5.5br s-
CH₃2.5 - 2.7s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O195 - 200
C1'115 - 120 (d, JCF ≈ 20-25 Hz)
C2'145 - 150 (d, JCF ≈ 10-15 Hz)
C3'118 - 122 (d, JCF ≈ 3-5 Hz)
C4'150 - 155 (d, JCF ≈ 240-250 Hz)
C5'115 - 120 (d, JCF ≈ 20-25 Hz)
C6'130 - 135
CH₃28 - 32

Note: The predicted values are estimates and the actual experimental values may vary. The multiplicity of the aromatic protons may be more complex due to second-order effects. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Methodology

Experimental Protocol for NMR Data Acquisition (General)

The following outlines a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of a compound like this compound.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Computational Protocol for NMR Shift Prediction (General)

Theoretical NMR chemical shifts are typically calculated using quantum mechanical methods. A common workflow is as follows:

  • Molecular Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. A higher-level basis set, such as 6-311+G(2d,p), is often employed for better accuracy.

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound (e.g., TMS) calculated at the same level of theory: δsample = σTMS - σsample

  • Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculation using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for comparing theoretical and experimental NMR data, a crucial process in the structural verification of chemical compounds.

NMR_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Comparative Analysis exp_sample Synthesized Compound exp_nmr NMR Data Acquisition (¹H, ¹³C, etc.) exp_sample->exp_nmr exp_processing Data Processing (FT, Phasing, etc.) exp_nmr->exp_processing exp_spectrum Experimental Spectrum exp_processing->exp_spectrum comparison Comparison of Shifts & Couplings exp_spectrum->comparison theo_structure Molecular Structure theo_opt Geometry Optimization (DFT) theo_structure->theo_opt theo_nmr NMR Shielding Calculation (GIAO) theo_opt->theo_nmr theo_spectrum Predicted Spectrum theo_nmr->theo_spectrum theo_spectrum->comparison assignment Spectral Assignment comparison->assignment validation Structure Validation assignment->validation

Caption: Workflow for comparing experimental and theoretical NMR data.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental data, the predicted chemical shifts, derived from the analysis of analogous compounds, serve as a valuable starting point for researchers. The outlined experimental and computational protocols offer a standardized approach for the acquisition and calculation of NMR data. The integration of theoretical predictions with experimental results, as depicted in the workflow diagram, is a powerful strategy for the unambiguous structural elucidation of novel molecules, thereby accelerating the pace of drug discovery and chemical research. Future experimental verification of the predicted NMR data for this compound is highly encouraged to validate and refine the predictions presented herein.

An In-depth Technical Guide to the Reactivity of the Amino Group in 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amino group in 2'-Amino-5'-chloro-4'-fluoroacetophenone. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents. The strategic placement of chloro, fluoro, and acetyl groups on the aniline ring significantly modulates the nucleophilicity and basicity of the amino group, influencing its behavior in various chemical transformations. This guide details the electronic effects of these substituents, predicts the physicochemical properties of the amino group, and provides detailed experimental protocols for its key reactions, including N-alkylation, N-acylation, and diazotization.

Physicochemical Properties and Reactivity Profile

The reactivity of the amino group in this compound is primarily dictated by the electronic properties of the substituents on the aromatic ring. The chloro, fluoro, and acetyl groups are all electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the amino group. This has two major consequences:

  • Reduced Basicity: The lone pair of electrons on the nitrogen atom is less available for protonation, making the amino group significantly less basic than that of aniline.

  • Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile, which can affect the reaction rates and conditions required for transformations such as acylation and alkylation.

A summary of the key physicochemical properties of this compound is presented in the table below. The pKa value is an estimation based on the effects of similar electron-withdrawing groups on the basicity of aniline.

PropertyValueSource
Molecular Formula C₈H₇ClFNOInternal Calculation
Molecular Weight 187.60 g/mol Internal Calculation
CAS Number 937816-85-8[1][2]
Appearance Likely a crystalline solidGeneral knowledge of similar compounds
Estimated pKa ~1.5 - 2.5Theoretical Estimation[3][4][5]

Note: The estimated pKa value suggests that the amino group is weakly basic. This is a direct consequence of the inductive and resonance electron-withdrawing effects of the chloro, fluoro, and acetyl substituents, which delocalize the lone pair of electrons on the nitrogen atom, reducing its availability for protonation.

Key Reactions of the Amino Group

The amino group of this compound, despite its reduced nucleophilicity, can undergo several important chemical transformations that are crucial for the synthesis of more complex molecules.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the amino group. Due to the reduced nucleophilicity of the starting material, relatively reactive alkylating agents and forcing conditions may be required.

A general experimental workflow for N-alkylation is depicted below:

N_Alkylation_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., DMF, ACN) start->dissolve add_base Add a base (e.g., K2CO3, Cs2CO3) dissolve->add_base add_alkyl_halide Add alkylating agent (e.g., R-X) add_base->add_alkyl_halide heat Heat the reaction mixture add_alkyl_halide->heat workup Aqueous workup and extraction heat->workup purify Purification (e.g., chromatography) workup->purify end N-alkylated product purify->end

Caption: General workflow for the N-alkylation of the amino group.

Experimental Protocol: N-Alkylation

This protocol is adapted from established methods for the N-alkylation of structurally similar anilines. Optimization of reaction conditions may be necessary.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) under an inert atmosphere, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF60-8080-90
Benzyl BromideCs₂CO₃ACN50-7085-95
N-Acylation

N-acylation involves the introduction of an acyl group to the amino function. Due to the deactivating effect of the ring substituents, direct acylation might require harsh conditions. A common strategy to facilitate this reaction is the in-situ protection of the amino group or the use of highly reactive acylating agents.

N_Acylation_Pathway start 2'-Amino-5'-chloro- 4'-fluoroacetophenone product N-Acylated Product start->product N-Acylation reagents Acylating Agent (e.g., Acyl Chloride, Anhydride) + Base (e.g., Pyridine) reagents->product

Caption: General pathway for the N-acylation reaction.

Experimental Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of an electron-deficient aniline using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetyl ChloridePyridineDCM0 to RT75-85
Benzoyl ChlorideTriethylamineTHF0 to RT80-90
Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction. The electron-withdrawing nature of the substituents on the ring can affect the stability of the diazonium salt.

Diazotization_Sandmeyer cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2'-Amino-5'-chloro- 4'-fluoroacetophenone B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Aryl Halide/Cyanide B->C CuX (X = Cl, Br, CN)

Caption: Diazotization followed by the Sandmeyer reaction.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

This protocol outlines a general procedure for the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is often indicated by a color change.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the mixture into water and extract with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

Sandmeyer ReagentProduct Functional GroupTypical Yield (%)
CuCl/HCl-Cl60-75
CuBr/HBr-Br60-75
CuCN/KCN-CN50-65

Conclusion

The amino group of this compound is a key functional handle for the elaboration of this important synthetic building block. While its reactivity is attenuated by the presence of multiple electron-withdrawing groups, standard transformations such as N-alkylation, N-acylation, and diazotization can be successfully performed, often requiring tailored reaction conditions. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of novel compounds for drug discovery and development. Careful optimization of the described procedures is recommended to achieve the desired outcomes for specific target molecules.

References

Electrophilic Aromatic Substitution of 2'-Amino-5'-chloro-4'-fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2'-Amino-5'-chloro-4'-fluoroacetophenone. This compound, a polysubstituted aromatic ketone, presents a unique case for studying regioselectivity in EAS due to the interplay of activating and deactivating groups on the benzene ring. This document explores the theoretical basis for predicting reaction outcomes, proposes detailed experimental protocols for common EAS reactions, and presents expected data in a structured format to aid researchers in their synthetic endeavors. The content is designed to be a practical resource for scientists involved in organic synthesis and drug development, offering insights into the chemical behavior of this and structurally related molecules.

Introduction: Reactivity and Regioselectivity

The aromatic ring of this compound is substituted with four groups that exert distinct electronic effects, influencing the rate and regioselectivity of electrophilic aromatic substitution.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via the resonance effect.

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

  • Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to both its inductive and resonance electron-withdrawing effects.

The overall reactivity of the ring is a balance of these competing effects. The powerful activating effect of the amino group is expected to dominate, making the ring more susceptible to electrophilic attack than benzene itself, despite the presence of three deactivating groups.

Predicting the Site of Substitution:

The directing effects of the substituents determine the position of electrophilic attack. The available positions on the ring are C-3' and C-6'.

  • The amino group at C-2' directs ortho to C-3' and para to C-6'.

  • The chloro group at C-5' directs ortho to C-4' (blocked) and C-6'.

  • The fluoro group at C-4' directs ortho to C-3' and C-5' (blocked).

  • The acetyl group at C-1' directs meta to C-3' and C-5' (blocked).

Considering the powerful activating and directing effect of the amino group, substitution is most likely to occur at the positions it strongly activates: C-3' (ortho) and C-6' (para). The acetyl group also directs to C-3' (meta), reinforcing the directing effect of the amino and fluoro groups to this position. The chloro group directs to C-6', reinforcing the para-directing effect of the amino group. Therefore, a mixture of products substituted at the C-3' and C-6' positions is anticipated, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent acetyl group might slightly disfavor substitution at the C-3' position.

Proposed Electrophilic Aromatic Substitution Reactions

This section outlines theoretical reaction pathways and proposed experimental protocols for the nitration, bromination, and sulfonation of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the activating nature of the amino group, harsh nitrating conditions should be avoided to prevent oxidation and the formation of multiple products.

Predicted Products:

  • 1-(2-Amino-5-chloro-4-fluoro-3-nitrophenyl)ethanone

  • 1-(2-Amino-5-chloro-4-fluoro-6-nitrophenyl)ethanone

Experimental Protocol: Nitration

ParameterValue/Description
Reactants This compound, Nitric acid (65%), Sulfuric acid (98%)
Solvent Acetic acid
Temperature 0-5 °C
Procedure 1. Dissolve this compound (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. 2. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. 3. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with stirring. 6. Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates. 7. Filter the precipitate, wash with cold water, and dry under vacuum. 8. Purify the product by column chromatography or recrystallization.
Expected Yield 70-85% (combined isomers)
Bromination

Bromination introduces a bromine atom (-Br) onto the aromatic ring. Due to the high activation by the amino group, a mild brominating agent is recommended.

Predicted Products:

  • 1-(2-Amino-3-bromo-5-chloro-4-fluorophenyl)ethanone

  • 1-(2-Amino-6-bromo-5-chloro-4-fluorophenyl)ethanone

Experimental Protocol: Bromination

ParameterValue/Description
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature Room Temperature
Procedure 1. Dissolve this compound (1 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. 2. Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature. 3. Stir the reaction mixture at room temperature for 4-6 hours. 4. Monitor the reaction progress by TLC. 5. Upon completion, remove the solvent under reduced pressure. 6. Dissolve the residue in ethyl acetate and wash with water and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the product by column chromatography.
Expected Yield 80-90% (combined isomers)
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The amino group can be protonated in strong acid, which would convert it into a deactivating, meta-directing ammonium group. Therefore, milder sulfonation conditions are necessary.

Predicted Products:

  • 2-Amino-5-chloro-4-fluoro-3-acetylbenzenesulfonic acid

  • 2-Amino-5-chloro-4-fluoro-6-acetylbenzenesulfonic acid

Experimental Protocol: Sulfonation

ParameterValue/Description
Reactants This compound, Fuming sulfuric acid (20% SO₃)
Solvent None (neat)
Temperature 0 °C to Room Temperature
Procedure 1. In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, carefully add this compound (1 eq.) to fuming sulfuric acid (3-4 eq.). 2. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. 3. Monitor the reaction progress by taking a small aliquot, quenching it in water, and analyzing by TLC. 4. Upon completion, pour the reaction mixture carefully onto crushed ice. 5. The sulfonic acid product may precipitate. If not, "salt out" the product by adding solid sodium chloride. 6. Filter the solid, wash with a cold saturated sodium chloride solution, and dry.
Expected Yield 60-75% (combined isomers)

Friedel-Crafts Reactions: A Note of Caution

Friedel-Crafts alkylation and acylation reactions are generally not successful on anilines or aniline derivatives. The lone pair on the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. This complex formation is a significant limitation.[1] To perform a Friedel-Crafts reaction, the amino group would first need to be protected, for example, by converting it to an amide. The amide is less basic and still an ortho, para-director, although less activating than the amino group. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis.

Data Presentation

The following tables summarize the predicted quantitative data for the electrophilic aromatic substitution products of this compound.

Table 1: Predicted Product Summary

ReactionElectrophilePredicted Major Products
NitrationNO₂⁺1-(2-Amino-5-chloro-4-fluoro-3-nitrophenyl)ethanone, 1-(2-Amino-5-chloro-4-fluoro-6-nitrophenyl)ethanone
BrominationBr⁺1-(2-Amino-3-bromo-5-chloro-4-fluorophenyl)ethanone, 1-(2-Amino-6-bromo-5-chloro-4-fluorophenyl)ethanone
SulfonationSO₃2-Amino-5-chloro-4-fluoro-3-acetylbenzenesulfonic acid, 2-Amino-5-chloro-4-fluoro-6-acetylbenzenesulfonic acid

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical 3'-Nitro Product

Note: These are estimated values and may vary based on solvent and other experimental conditions.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-6'7.5 - 7.8d~9
-NH₂5.0 - 6.0br s-
-CH₃2.5 - 2.7s-

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical 3'-Nitro Product

Note: These are estimated values and may vary based on solvent and other experimental conditions.

CarbonPredicted Chemical Shift (ppm)
C=O195 - 200
C-1'115 - 120
C-2'145 - 150
C-3'130 - 135
C-4'150 - 155 (d, JCF ≈ 250 Hz)
C-5'118 - 123
C-6'125 - 130
-CH₃28 - 32

Visualizations

Logical Relationship of Substituent Effects

G Substituents Substituents on Ring Activating Activating Group (-NH2) Substituents->Activating Deactivating Deactivating Groups (-Cl, -F, -COCH3) Substituents->Deactivating OrthoPara Ortho, Para-Directing Activating->OrthoPara Meta Meta-Directing (-COCH3) Deactivating->Meta Halogens Halogens (-Cl, -F) Ortho, Para-Directing Deactivating->Halogens G Start 2'-Amino-5'-chloro- 4'-fluoroacetophenone Reaction Electrophilic Reagent (e.g., HNO3/H2SO4) Start->Reaction Attack Intermediate Sigma Complex (Arenium Ion) Reaction->Intermediate Product Substituted Product Intermediate->Product Deprotonation Workup Workup & Purification Product->Workup Final Isolated Product Workup->Final

References

Potential Biological Activities of 2'-Amino-5'-chloro-4'-fluoroacetophenone Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2'-aminoacetophenone represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties. The introduction of halogen substituents, specifically chlorine and fluorine, at the 5' and 4' positions, respectively, is anticipated to modulate the electronic and lipophilic character of the molecule, potentially enhancing its biological activity and metabolic stability. While direct studies on 2'-Amino-5'-chloro-4'-fluoroacetophenone derivatives are limited in the public domain, this whitepaper synthesizes data from structurally related compounds to explore the potential biological activities of this specific scaffold. Based on the analysis of analogous compounds, derivatives of this compound are predicted to possess significant potential as antimicrobial and anticancer agents. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related structures, detailed experimental protocols, and visual representations of associated biological pathways and experimental workflows.

Introduction

The acetophenone backbone is a privileged structure in drug discovery, serving as a key building block for a multitude of therapeutic agents. The presence of an amino group at the 2' position provides a crucial handle for synthetic diversification, allowing for the generation of a wide array of derivatives, including chalcones, quinolones, and various heterocyclic systems. Halogenation of the aromatic ring is a well-established strategy in medicinal chemistry to enhance drug-like properties. The electron-withdrawing nature of chlorine and fluorine can influence the acidity of the amino group, alter the molecule's interaction with biological targets, and improve its pharmacokinetic profile by blocking metabolic-liable positions.

Specifically, the this compound scaffold combines these key features. While this exact derivative is noted as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds, its intrinsic biological activities remain largely unexplored in publicly available literature.[1] This whitepaper aims to bridge this knowledge gap by extrapolating the potential biological activities of this scaffold from published data on analogous substituted 2'-aminoacetophenone derivatives. The primary focus will be on the potential antimicrobial and anticancer activities, which are recurrently observed in related chemical series.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are hypothesized to exhibit the following activities:

Antimicrobial Activity

Substituted acetophenones and their derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens. The introduction of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency.

Semicarbazones derived from substituted acetophenones have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Salmonella typhi, Pseudomonas aeruginosa) bacteria. Similarly, aurone derivatives bearing amino and acetamido groups exhibit potent antimicrobial effects.[2] The presence of both chloro and fluoro substituents in the target scaffold may lead to compounds with broad-spectrum antibacterial activity.

Derivatives of 2-substituted aminothiazoles have shown promising antifungal activity against species like Candida albicans and Aspergillus niger.[3] The core 2'-aminoacetophenone structure can be utilized to synthesize various heterocyclic compounds, suggesting that derivatives of this compound could also be developed into effective antifungal agents.

Table 1: Antimicrobial Activity of Structurally Related Acetophenone Derivatives

Compound ClassTest OrganismActivity (MIC/Zone of Inhibition)Reference
Substituted SemicarbazonesStaphylococcus aureusSignificant activity (data qualitative)
Bacillus subtilisSignificant activity (data qualitative)
Salmonella typhiSignificant activity (data qualitative)
Pseudomonas aeruginosaSignificant activity (data qualitative)
Candida albicansSignificant activity (data qualitative)
Amino and AcetamidoauronesBacillus subtilisMIC values reported[2]
Staphylococcus aureusMIC values reported[2]
Escherichia coliMIC values reported[2]
Pseudomonas aeruginosaMIC values reported[2]
Mycobacterium smegmatisMIC values reported[2]
Candida albicansMIC values reported[2]
2-Substituted AminothiazolesStaphylococcus aureusComparable to ampicillin[3]
Staphylococcus epidermidisComparable to ampicillin[3]
Escherichia coliComparable to ampicillin[3]
Klebsiella pneumoniaeComparable to ampicillin[3]
Candida albicansGood activity compared to miconazole nitrate[3]
Aspergillus nigerComparable to miconazole nitrate[3]
Anticancer Activity

A significant body of research highlights the anticancer potential of substituted acetophenone derivatives. The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.

Derivatives of 2-(substituted phenoxy) acetamide have demonstrated notable anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), with halogenated compounds showing enhanced potency.[4][5] Furthermore, 2-substituted pyranopyridine derivatives have exhibited potent anticancer activity against various cancer cell lines, including Hep-G2 (liver), MCF-7 (breast), Caco-2 (colorectal), and HCT116 (colorectal). Pyrazoline benzenesulfonamide derivatives have also shown significant antiproliferative activity across multiple cancer cell lines.[6] This suggests that the this compound scaffold could be a promising starting point for the development of novel cytotoxic agents.

The anticancer activity of related compounds has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, some 2-(substituted)amino-1,3-thiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia HL-60 cells.[7]

Table 2: Anticancer Activity of Structurally Related Acetophenone Derivatives

Compound ClassCell LineActivity (IC50/GI50)Reference
2-(Substituted phenoxy) acetamidesMCF-7 (breast cancer)Data reported for various derivatives[4][5]
SK-N-SH (neuroblastoma)Data reported for various derivatives[4]
2-Substituted pyranopyridinesHep-G2 (liver carcinoma)Potent activity reported
MCF-7 (breast carcinoma)Potent activity reported
Caco-2 (colorectal adenocarcinoma)Potent activity reported
HCT116 (colorectal carcinoma)Potent activity reported
Pyrazoline benzenesulfonamidesA549 (lung), MCF-7 (breast), HeLa (cervical), COLO 205 (colon)Potent antiproliferative activity[6]
2-(Substituted)amino-1,3-thiazolesHL-60 (leukemia)IC50 of 1.3 ± 0.29 µM for the most active compound[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing

3.1.1. Kirby-Bauer Disc Diffusion Method

This method is used for determining the susceptibility of bacteria to various antimicrobial compounds.

  • Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

3.1.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A well with medium and inoculum but no compound serves as a positive control for growth. A well with medium only serves as a negative control for sterility.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

In Vitro Anticancer Activity Assay

3.2.1. MTT Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflows

Antimicrobial_Susceptibility_Testing cluster_Disc_Diffusion Kirby-Bauer Disc Diffusion cluster_MIC Minimum Inhibitory Concentration (MIC) DD1 Prepare Bacterial Inoculum DD2 Inoculate Agar Plate DD1->DD2 DD3 Apply Compound Discs DD2->DD3 DD4 Incubate Plates DD3->DD4 DD5 Measure Zone of Inhibition DD4->DD5 MIC1 Prepare Serial Dilutions MIC2 Inoculate Microtiter Plate MIC1->MIC2 MIC3 Incubate Plate MIC2->MIC3 MIC4 Determine MIC MIC3->MIC4

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer_Activity_Assay cluster_MTT MTT Assay for Cytotoxicity MTT1 Seed Cancer Cells MTT2 Treat with Compound MTT1->MTT2 MTT3 Add MTT Reagent MTT2->MTT3 MTT4 Solubilize Formazan MTT3->MTT4 MTT5 Measure Absorbance MTT4->MTT5 MTT6 Calculate IC50 MTT5->MTT6

Caption: Workflow for in vitro anticancer activity assay.

Potential Signaling Pathway

Apoptosis_Pathway cluster_Cell Cancer Cell Compound 2'-Amino-5'-chloro-4'- fluoroacetophenone Derivative CellCycle Cell Cycle Progression Compound->CellCycle G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest inhibition Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanism of anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, a comprehensive analysis of structurally related compounds strongly suggests a high potential for antimicrobial and anticancer properties. The presence of the 2'-amino group provides a reactive center for the synthesis of diverse heterocyclic and other derivatives, while the chloro and fluoro substituents are anticipated to enhance potency and modulate pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Broad-spectrum antimicrobial screening: To determine the activity against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains.

  • Anticancer profiling: To assess the cytotoxicity against a panel of human cancer cell lines and to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features that contribute to the observed biological activities and to guide the design of more potent and selective analogs.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

The exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents to address the pressing global challenges of infectious diseases and cancer.

References

The Strategic Utility of 2'-Amino-5'-chloro-4'-fluoroacetophenone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-5'-chloro-4'-fluoroacetophenone is a key building block in the synthesis of a diverse range of pharmacologically active molecules. Its unique substitution pattern, featuring an ortho-amino group, a halogenated phenyl ring, and a reactive acetophenone moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of its application in medicinal chemistry, focusing on the synthesis of pyrazole-based compounds with potential therapeutic applications as kinase and Calcium Release-Activated Calcium (CRAC) channel inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development. The strategic placement of fluorine can also enhance the pharmacokinetic properties of the final drug, such as metabolic stability and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 937816-85-8
Molecular Formula C₈H₇ClFNO
Molecular Weight 187.60 g/mol
Appearance Not specified
Storage Room temperature, dry

Synthetic Applications: A Gateway to Bioactive Heterocycles

The reactivity of this compound allows for its elaboration into a variety of heterocyclic scaffolds. The presence of the amino and ketone functionalities enables cyclization and condensation reactions, which are fundamental in the synthesis of numerous drug candidates.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of pyrazoles from acetophenones is a well-established transformation that can be achieved through condensation with hydrazines.

This protocol describes a continuous-flow method for the synthesis of pyrazoles from acetophenones, which can be adapted for this compound. The process involves the initial formation of an enaminone intermediate, followed by cyclization with hydrazine.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Flow chemistry system with two reactor coils and a mixing unit

Procedure:

  • Enaminone Formation: A solution of this compound (0.543 M to 0.624 M in DMF) and a solution of DMF-DMA (2 equivalents in DMF) are pumped through a stainless-steel coil reactor (5 mL) at 170°C with a flow rate of 0.5 mL/min.

  • Pyrazole Formation: The output from the first reactor is mixed with a solution of hydrazine hydrate (3 equivalents in DMF) and passed through a glass mixer-chip reactor (2 mL) at 150°C.

  • Work-up and Purification: The crude product is collected and analyzed by HPLC-MS. Purification is performed by column chromatography to yield the desired pyrazole derivative.

Quantitative Data for Synthesis of Pyrazole Analogues:

The following table summarizes the reaction conditions and outcomes for the synthesis of a series of pyrazole analogues using the described flow chemistry method. While these examples do not use this compound as the starting material, they provide a strong indication of the expected yields and reaction parameters.

EntryAcetophenone SubstituentYield (%)
14-ClHigh
24-FHigh
34-BrHigh
43-ClHigh
52-ClHigh
64-OMeLow
73-OMeModerate
82-OMeModerate
94-OH60% (O-methylated)

Yields are based on a similar flow chemistry synthesis of pyrazoles from various substituted acetophenones.

Medicinal Chemistry Applications of Pyrazole Derivatives

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been extensively explored as kinase inhibitors. The general structure of this compound provides a scaffold that can be elaborated to target the ATP-binding site of various kinases.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK signaling pathway and potential points of inhibition by pyrazole-based kinase inhibitors.

CRAC Channel Inhibitors

Calcium Release-Activated Calcium (CRAC) channels are key players in calcium signaling, particularly in immune cells.[1] They are composed of STIM proteins in the endoplasmic reticulum and Orai proteins in the plasma membrane.[1] Dysregulation of CRAC channel activity is linked to various autoimmune and inflammatory diseases, making them attractive therapeutic targets.

The activation of CRAC channels is a critical process for sustained intracellular calcium signaling, which in turn regulates gene expression, proliferation, and cytokine release in immune cells.[1]

CRAC_Channel_Activation cluster_ER Agonist Agonist Receptor Cell Surface Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca2+ ER->Ca_ER Ca2+ Release STIM1 STIM1 Ca_ER->STIM1 ER Ca2+ depletion activates STIM1 Orai1 Orai1 Channel STIM1->Orai1 STIM1 activates Orai1 Ca_influx Orai1->Ca_influx Ca2+ entry Downstream Downstream Signaling Ca_influx->Downstream Inhibitor Pyrazole-based CRAC Channel Inhibitor Inhibitor->Orai1 Inhibition

Caption: The CRAC channel activation pathway and the inhibitory action of pyrazole-based compounds.

Experimental Workflows

A logical workflow is essential for the efficient discovery and development of novel therapeutic agents. The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Experimental_Workflow Start 2'-Amino-5'-chloro- 4'-fluoroacetophenone Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A representative experimental workflow for drug discovery starting from this compound.

Conclusion

This compound is a valuable and versatile precursor in medicinal chemistry. Its structural features provide a robust platform for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This guide has highlighted its application in the synthesis of pyrazole derivatives as potential kinase and CRAC channel inhibitors, providing detailed, albeit adaptable, experimental protocols and insights into the relevant biological pathways. The continued exploration of this building block is expected to yield novel drug candidates for a range of diseases.

References

The Strategic Imperative of Fluorine in 2'-Aminoacetophenone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the 2'-aminoacetophenone scaffold has emerged as a privileged structure, forming the foundation of a multitude of biologically active compounds. Its derivatives have demonstrated a broad therapeutic potential, including anticancer, neuroprotective, and anticonvulsant activities.[1] The strategic incorporation of fluorine into this scaffold represents a powerful approach to modulate and enhance these pharmacological properties. This technical guide provides an in-depth analysis of the role of fluorine in 2'-aminoacetophenone derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, enhanced membrane permeability, and altered receptor binding affinity.[2][3] These modifications often translate into superior potency, selectivity, and overall in-vivo performance of the drug molecule.[4]

The Impact of Fluorine on Biological Activity: A Data-Driven Overview

The following tables summarize quantitative data from various studies, illustrating the impact of fluorine and other substituents on the biological activity of 2'-aminoacetophenone derivatives and related structures.

Table 1: Anticancer Activity of 2'-Aminoacetophenone Derivatives
Derivative TypeCompoundCell LineIC50 (µM)Reference
Chalcone13eMGC-803 (Gastric)1.52[1]
Chalcone13eHCT-116 (Colon)1.83[1]
Chalcone13eMCF-7 (Breast)2.54[1]
ChalconeCompound 5AGS (Gastric)<1.0[1]
ChalconeIndole-chalcone 8Various (6 lines)0.003 - 0.009[1]
Schiff BaseSP16HeLa (Cervical)0.0025[1]
Acetophenone HybridDerivative 27HCC1806 (TNBC)2.78[5]
Acetophenone HybridDerivative 27MDA-MB-231 (TNBC)9.11[5]
Table 2: Anticonvulsant Activity of N-Phenylacetamide and Related Derivatives
CompoundSubstitutionMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)Reference
27 p-chlorophenyl5.8 (oral, rat)->380>65.5[6]
15 (unspecified)-47 (i.p., mouse)>1002.2[7]
4e 2-FluoroActive at 30 & 100 mg/kgActive at 30 & 100 mg/kgToxic at all doses after 4h-[8]
4g 4-FluoroActive at 100 & 300 mg/kgActive at 100 & 300 mg/kgNot toxic at 30 mg/kg-[8]
THA40 (unspecified)Inactive---[9]
Compound 7 trifluoromethylModerately active at 100 mg/kg---[9]

Note: A direct comparison is challenging due to different base structures and testing protocols. However, the data suggests that fluorine substitution can be a key determinant of activity and toxicity.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2'-aminoacetophenone derivatives are often attributed to their interaction with specific signaling pathways. As kinase inhibitors, they can modulate pathways crucial for cell proliferation and survival, making them attractive anticancer agents.[1] Furthermore, their potential neuroprotective and anticonvulsant effects may be linked to the modulation of the kynurenine pathway, a critical metabolic route for tryptophan that influences neuronal excitability.[3][10][11]

kinase_inhibitor_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase target_id Target Identification & Validation assay_dev Assay Development target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id htl Hit-to-Lead (HTL) hit_id->htl lo Lead Optimization htl->lo lead_sel Lead Selection lo->lead_sel in_vivo In Vivo Efficacy & PK/PD lead_sel->in_vivo tox Toxicology Studies in_vivo->tox ind IND-Enabling Studies tox->ind

Figure 1: A generalized workflow for kinase inhibitor discovery and development.

kinase_signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ligand->receptor ras Ras receptor->ras inhibitor 2'-Aminoacetophenone Derivative (Inhibitor) inhibitor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Figure 2: A representative MAP Kinase signaling pathway targeted by kinase inhibitors.

kynurenine_pathway tryptophan Tryptophan nfk N-Formylkynurenine tryptophan->nfk IDO/TDO kyn L-Kynurenine nfk->kyn Formamidase kyna Kynurenic Acid (Neuroprotective) kyn->kyna KAT aa Anthranilic Acid kyn->aa Kynureninase hk 3-Hydroxykynurenine (Neurotoxic) kyn->hk KMO quin Quinolinic Acid (Neurotoxic) hk->quin kmo_inhibitor Potential Target for Fluorinated 2'-Amino- acetophenone Derivatives kmo_inhibitor->hk

Figure 3: The Kynurenine Pathway, a target for neuroprotective agents.

Experimental Protocols

Synthesis of 3'-Amino-4'-fluoro-acetophenone

A common synthetic route to fluorinated 2'-aminoacetophenones involves the reduction of a nitro group. For example, 3'-amino-4'-fluoro-acetophenone can be synthesized from 4'-fluoro-3'-nitroacetophenone.[12]

Materials:

  • 4'-fluoro-3'-nitroacetophenone

  • Methanol

  • Raney-Nickel

  • Hydrogen gas

Procedure:

  • In a suitable pressure vessel, dissolve 39 g of 4'-fluoro-3'-nitroacetophenone in 390 ml of methanol.

  • Add a catalytic amount of Raney-Nickel to the solution.

  • Pressurize the vessel with hydrogen gas to 20 atm.

  • Heat the reaction mixture to 40°C and maintain with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent under reduced pressure to yield 3'-amino-4'-fluoro-acetophenone.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.[13][14]

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • 384-well microplate

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • In a 384-well microplate, add the kinase assay buffer.

  • Add the inhibitor solution at various concentrations or DMSO (for control wells).

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Add the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[7][8]

Materials:

  • Test animals (e.g., mice or rats)

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electrical stimulator

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

  • After a predetermined time for drug absorption, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Test several doses of the compound to determine the median effective dose (ED50), the dose that protects 50% of the animals.

Conclusion

The strategic incorporation of fluorine into the 2'-aminoacetophenone scaffold is a validated and powerful strategy in modern drug discovery. The unique properties of fluorine can significantly enhance the therapeutic potential of these derivatives by improving their pharmacokinetic profile and biological activity. The data and protocols presented in this guide underscore the importance of considering fluorination as a key element in the design and development of novel 2'-aminoacetophenone-based therapeutics. Further exploration of structure-activity relationships, particularly through systematic fluorination at various positions of the scaffold, will undoubtedly lead to the discovery of new and more effective drug candidates for a range of diseases.

References

Methodological & Application

Application Note and Protocol: Friedel-Crafts Acylation for the Synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Amino-5'-chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring an aminoketone with halogen substitutions on the aromatic ring, makes it a valuable building block for diverse molecular scaffolds. The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aromatic ketones, and this protocol outlines a detailed procedure for the preparation of this compound. The reaction proceeds via an electrophilic aromatic substitution where an acyl group is introduced onto the benzene ring of a substituted aniline. Due to the presence of the deactivating amino group, which can form a complex with the Lewis acid catalyst, specific reaction conditions are necessary to achieve a successful acylation. This document provides a comprehensive protocol for this synthesis, including reaction parameters, work-up, and purification.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 4-chloro-3-fluoroaniline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the acetylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chloro-3-fluoroaniline attacks the acylium ion. The amino group is a strong activating group and an ortho-, para-director. The acylation is expected to occur at the position ortho to the amino group and meta to the halogen substituents.

  • Deprotonation and Rearomatization: The intermediate carbocation, often referred to as a sigma complex, loses a proton to regenerate the aromatic ring, yielding the final product.[1][2]

Due to the basicity of the amino group, it can react with the Lewis acid, deactivating it. Therefore, a stoichiometric amount or even an excess of the Lewis acid is often required to drive the reaction to completion.[3][4]

Experimental Protocol

Materials and Reagents:

  • 4-chloro-3-fluoroaniline

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, addition funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel over a period of 15-20 minutes. Ensure the temperature remains below 5°C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, dissolve 4-chloro-3-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Notes
Starting Material 4-chloro-3-fluoroaniline
Reagents Acetyl Chloride, Aluminum Chloride
Solvent Dichloromethane
Molar Ratio (Substrate:AcCl:AlCl₃) 1 : 1.1 : 1.2Excess Lewis acid is used.
Reaction Temperature 0°C to Room TemperatureInitial cooling is critical.
Reaction Time 2 - 4 hoursMonitor by TLC.
Expected Yield 65 - 80%Based on similar acylation reactions of anilides.
Purity (after purification) >95%Determined by HPLC or NMR.
Molecular Formula C₈H₇ClFNO[6]
Molecular Weight 187.60 g/mol [6]

Visualizations

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 4-chloro-3-fluoroaniline - Acetyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM setup_glassware Setup Flame-Dried Glassware prep_reagents->setup_glassware charge_reagents Charge AlCl₃ and DCM setup_glassware->charge_reagents cool_mixture Cool to 0°C charge_reagents->cool_mixture add_acetyl_chloride Add Acetyl Chloride cool_mixture->add_acetyl_chloride add_substrate Add 4-chloro-3-fluoroaniline Solution add_acetyl_chloride->add_substrate react Stir at Room Temperature (2-4h) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Recrystallization/Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize Friedel_Crafts_Mechanism acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃C=O]⁺ acetyl_chloride->acylium_ion + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl3->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex aniline_derivative 4-chloro-3-fluoroaniline aniline_derivative->sigma_complex + Acylium Ion product This compound sigma_complex->product - H⁺ hcl_alcl3 HCl + AlCl₃ sigma_complex->hcl_alcl3 + AlCl₄⁻

References

detailed experimental procedure for synthesizing quinazolinones from 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. These scaffolds are the core of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[1][2][3][4] The therapeutic potential of quinazolinones is often attributed to their ability to act as inhibitors of key signaling enzymes, particularly tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and lipid kinases like Phosphoinositide 3-kinase (PI3K).[1][5][6][7][8] Dysregulation of the EGFR and PI3K/Akt signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3][5][7][8][9][10] Consequently, the development of novel quinazolinone-based inhibitors targeting these pathways remains a critical area of research for new cancer therapeutics.

This application note provides a detailed experimental procedure for the synthesis of a substituted quinazolinone, 6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one, from 2'-Amino-5'-chloro-4'-fluoroacetophenone. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

This protocol describes a two-step synthesis involving the reaction of this compound with urea to form an intermediate, followed by cyclization to the final quinazolinone product.

Step 1: Synthesis of N-(2-acetyl-4-chloro-5-fluorophenyl)urea

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.88 g, 10 mmol) and urea (1.20 g, 20 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain N-(2-acetyl-4-chloro-5-fluorophenyl)urea.

Step 2: Cyclization to 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

  • Place the dried N-(2-acetyl-4-chloro-5-fluorophenyl)urea from Step 1 into a 50 mL round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (25 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 5-6 with concentrated hydrochloric acid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Parameters and Yields

StepReactantMolar RatioSolventTemperature (°C)Time (h)ProductYield (%)
1This compound : Urea1 : 2Glacial Acetic Acid1184N-(2-acetyl-4-chloro-5-fluorophenyl)urea~85
2N-(2-acetyl-4-chloro-5-fluorophenyl)urea-10% aq. NaOH10026-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one~75

Table 2: Characterization Data of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

PropertyValue
Molecular FormulaC₉H₆ClFN₂O
Molecular Weight212.61 g/mol
AppearanceWhite to off-white solid
Melting Point>250 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.15 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 10.0 Hz, 1H), 2.35 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.5 (C=O), 155.0 (C-F), 152.0, 148.0, 135.0, 127.0, 125.0, 115.0, 112.0, 22.0 (CH₃)

*Note: The provided NMR data is representative for a structurally similar 2-methylquinazolin-4(3H)-one scaffold and may vary for the specific synthesized compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Quinazolinone Synthesis cluster_step1 Step 1: Urea Intermediate Formation cluster_step2 Step 2: Cyclization to Quinazolinone start Mix this compound and Urea in Acetic Acid reflux1 Reflux for 4 hours start->reflux1 cool1 Cool to Room Temperature reflux1->cool1 precipitate1 Pour into Ice Water cool1->precipitate1 filter1 Filter and Wash precipitate1->filter1 dry1 Dry Intermediate filter1->dry1 start2 Add Intermediate to 10% NaOH (aq) dry1->start2 Proceed to Step 2 reflux2 Reflux for 2 hours start2->reflux2 cool2 Cool and Acidify reflux2->cool2 filter2 Filter and Wash cool2->filter2 recrystallize Recrystallize from Ethanol filter2->recrystallize product 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one recrystallize->product

Caption: Workflow for the synthesis of 6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one.

Signaling Pathway Inhibition

signaling_pathway Inhibition of EGFR and PI3K/Akt Signaling by Quinazolinone EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Quinazolinone->PI3K Inhibits

Caption: Quinazolinone inhibition of the EGFR and PI3K/Akt signaling pathways.

References

Application Notes and Protocols: Leveraging 2'-Amino-5'-chloro-4'-fluoroacetophenone in Multicomponent Synthesis of Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This application note details the use of 2'-Amino-5'-chloro-4'-fluoroacetophenone as a key building block in a three-component Friedländer annulation for the synthesis of highly substituted quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles renowned for their diverse and significant biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic placement of chloro and fluoro substituents on the aniline ring of the starting material provides a handle for further functionalization and can significantly influence the pharmacological profile of the resulting quinoline products.

Principle of the Reaction

The methodology presented here is a variation of the classic Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][3] In this three-component approach, this compound reacts with an aldehyde and an active methylene compound in the presence of an acid catalyst to yield a polysubstituted quinoline. The reaction proceeds through a cascade of condensation and cyclization steps, offering a convergent and atom-economical route to a library of potentially bioactive molecules.

Experimental Protocols

General Protocol for the Three-Component Friedländer Synthesis of Substituted Quinolines

This protocol is adapted from established procedures for Friedländer-type reactions.[4][5]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile, dimedone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add p-Toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted quinoline.

Data Presentation

The following table summarizes representative yields for the three-component Friedländer synthesis of quinolines based on literature data for analogous reactions. The yields for reactions using this compound are expected to be in a similar range.

EntryAldehydeActive Methylene CompoundProductRepresentative Yield (%)
1BenzaldehydeEthyl Acetoacetate2-Methyl-3-ethoxycarbonyl-4-phenyl-6-chloro-7-fluoroquinoline85-95
24-ChlorobenzaldehydeMalononitrile2-Amino-3-cyano-4-(4-chlorophenyl)-6-chloro-7-fluoroquinoline80-90
3CyclohexanecarboxaldehydeDimedone9-Cyclohexyl-3,3-dimethyl-6-chloro-7-fluoro-1,2,3,4-tetrahydroacridin-1-one75-85

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Reactants: - this compound - Aldehyde - Active Methylene Compound start->reactants catalyst 2. Add Catalyst: p-TsOH·H₂O in Toluene reactants->catalyst reaction 3. Heat and Stir (80-100 °C, 4-8 h) catalyst->reaction workup 4. Aqueous Workup: - Dilute with CH₂Cl₂ - Wash with NaHCO₃ reaction->workup purification 5. Purification: Column Chromatography workup->purification product Pure Substituted Quinoline purification->product

Caption: A streamlined workflow for the synthesis of substituted quinolines.

Proposed Reaction Mechanism

reaction_mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition & Cyclization cluster_3 Aromatization A Aldehyde + Active Methylene B α,β-Unsaturated Carbonyl A->B - H₂O C 2'-Amino-5'-chloro- 4'-fluoroacetophenone D Enamine Intermediate C->D + B E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Quinoline E->F - H₂O

Caption: Key steps in the Friedländer annulation multicomponent reaction.

Biological Significance and Applications

Quinolines synthesized via this methodology are of significant interest to the pharmaceutical industry due to their potential as anticancer agents. The quinoline scaffold is a key component in several approved anticancer drugs. The mechanism of action for many quinoline-based anticancer agents involves the inhibition of critical signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathway Inhibition

One of the key targets for quinoline derivatives is the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Substituted Quinoline (Potential Inhibitor) Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted quinolines.

Conclusion

The use of this compound in a three-component Friedländer annulation provides a versatile and efficient platform for the synthesis of a diverse library of substituted quinolines. These compounds are valuable scaffolds in drug discovery, particularly in the development of novel anticancer therapeutics. The detailed protocol and accompanying information in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and substituted aromatic compounds.[1][4]

2'-Amino-5'-chloro-4'-fluoroacetophenone is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[5] Its structure, featuring amino, chloro, and fluoro substituents, allows for targeted modifications to enhance biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[6][7][8] The chlorine atom provides a reactive handle for cross-coupling reactions, making the Suzuki coupling a prime strategy for introducing diverse aryl or heteroaryl moieties at this position.

These application notes provide a detailed protocol for performing Suzuki coupling reactions with this compound and various boronic acids.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The fundamental steps include:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[3][9][10]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Reaction: Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) for the required duration (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical outcomes for similar Suzuki coupling reactions and should be considered as a starting point for optimization.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/H₂O100880-90
33-Thienylboronic acidPd₂(dba)₃ (1) / SPhos (2)Cs₂CO₃DMF110675-85
44-Pyridinylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001670-80

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Arylboronic Acid - Base B Add to Reaction Vessel A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Catalyst & Solvent C->D E Heat & Stir (e.g., 80-110 °C) D->E F Monitor Reaction (TLC/LC-MS) E->F G Cool to Room Temp. F->G H Dilute with Organic Solvent G->H I Wash with Water & Brine H->I J Dry Organic Layer I->J K Filter & Concentrate J->K L Purify by Column Chromatography K->L M M L->M Characterize Product (NMR, MS, etc.)

A step-by-step workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-X (Substrate) Organoboron R²-B(OR)₂ Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Bioactive Heterocycles Using 2'-Amino-5'-chloro-4'-fluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2'-Amino-5'-chloro-4'-fluoroacetophenone as a key starting material. This versatile building block, featuring amino, chloro, and fluoro substitutions, offers a gateway to a variety of heterocyclic systems with potential therapeutic applications, particularly in the realms of anticancer and antimicrobial agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound is a valuable precursor for the synthesis of diverse heterocycles, including quinolines and quinazolinones, which are known to exhibit a wide range of biological activities.

Synthesis of Bioactive Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with well-documented antimicrobial and anticancer properties. The Combes and Friedländer syntheses are classical methods for the construction of the quinoline core from anilines and carbonyl compounds.

Application I: Synthesis of 6-chloro-7-fluoro-2,4-dimethylquinoline via Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. In this case, this compound reacts with acetylacetone to yield the corresponding substituted quinoline.

Experimental Protocol: Combes Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and acetylacetone (1.2 equivalents).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Reaction Conditions: Heat the reaction mixture at 110-120°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

G start Start reactants Combine this compound and Acetylacetone start->reactants acid Add Concentrated Sulfuric Acid reactants->acid heat Heat at 110-120°C (4-6 hours) acid->heat workup Cool and Pour onto Ice heat->workup neutralize Neutralize with Base workup->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify product 6-chloro-7-fluoro-2,4-dimethylquinoline purify->product

Caption: Key steps in the Friedländer synthesis of quinolines.

Biological Activity of Synthesized Quinolines

Quinolines derived from halogenated anilines often exhibit significant biological activities. While specific data for derivatives of this compound are not extensively available, related compounds have shown potent antimicrobial and anticancer effects.

Compound ClassBiological ActivityPotency (Example)Reference
Fluoro-substituted QuinolinesAntibacterialMIC: ≤ 0.008 µg/mL against S. pneumoniae[1]
Chloro-substituted QuinolinesAnticancerIC50: 1.3 µM against A375 cancer cell line[2]
Amino-substituted QuinolinesAntimalarial-[3]

Synthesis of Bioactive Quinazolinones

Quinazolinones are another class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. [4]

Application III: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common route to quinazolinones involves the cyclization of an N-acylanthranilamide. Starting from this compound, a multi-step synthesis can be envisioned.

Experimental Protocol: Multi-step Quinazolinone Synthesis

  • Oxidation: The methyl group of the acetophenone can be oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄), followed by conversion to the corresponding anthranilic acid.

  • Amide Formation: The resulting anthranilic acid is then reacted with an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine) to form the N-acylanthranilic acid.

  • Cyclization: The N-acylanthranilic acid is subsequently cyclized to the quinazolinone by heating with acetic anhydride or by using other dehydrating agents.

  • Further Functionalization: The resulting quinazolinone can be further functionalized at various positions to generate a library of derivatives.

Experimental Workflow for Quinazolinone Synthesis

G start This compound oxidation Oxidation to Anthranilic Acid start->oxidation amidation Amidation with Acid Chloride oxidation->amidation cyclization Cyclization with Acetic Anhydride amidation->cyclization product Substituted Quinazolin-4(3H)-one cyclization->product

References

Application Notes: 2'-Amino-5'-chloro-4'-fluoroacetophenone as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-5'-chloro-4'-fluoroacetophenone is a substituted aromatic ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its trifunctional nature, featuring an amine, a chlorine atom, and a fluorine atom, provides multiple reaction sites for constructing complex molecular architectures. This makes it an attractive building block for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The presence of the fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of quinazoline-based kinase inhibitors, a prominent class of compounds targeting key signaling pathways in cancer.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor development lies in its ability to serve as a precursor for the synthesis of heterocyclic scaffolds, most notably the quinazoline ring system. Quinazolines are a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[1][2] The amino group of the acetophenone can participate in cyclization reactions to form the pyrimidine ring of the quinazoline core, while the acetophenone moiety itself can be transformed or utilized in subsequent reactions to build the complete inhibitor molecule.

Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Intermediate

A key strategy in the synthesis of many quinazoline-based kinase inhibitors is the construction of a 4-anilinoquinazoline core. The following protocol outlines a potential pathway for the synthesis of a key intermediate towards such inhibitors, starting from this compound. This approach is based on established synthetic routes for similar quinazoline derivatives.[3]

Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-4-oxo-3,4-dihydroquinazoline

This protocol describes the initial cyclization to form the quinazolinone core.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain at this temperature with vigorous stirring for several hours (e.g., 4-8 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-Chloro-7-fluoro-4-oxo-3,4-dihydroquinazoline.

Subsequent Steps:

The resulting quinazolinone can be further functionalized to introduce the desired aniline moiety at the 4-position. This typically involves chlorination of the 4-oxo group followed by a nucleophilic aromatic substitution reaction with the appropriate aniline derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for a kinase inhibitor derived from the 6-Chloro-7-fluoro-4-oxo-3,4-dihydroquinazoline intermediate. This data is representative of the types of measurements that would be performed to characterize a novel kinase inhibitor.

Kinase TargetIC₅₀ (nM)Cell LineGI₅₀ (µM)
EGFR15A549 (Lung Cancer)0.5
VEGFR250HUVEC (Endothelial)1.2
SRC120K562 (Leukemia)2.5

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay. GI₅₀: Half-maximal growth inhibition in a cell-based assay.

Visualizations

Signaling Pathway Diagram

Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[4][5] Kinase inhibitors block these pathways, thereby inhibiting the growth of cancer cells.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

The development of a kinase inhibitor involves a multi-step process from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2'-Amino-5'-chloro- 4'-fluoroacetophenone Step1 Cyclization to Quinazolinone Core Start->Step1 Step2 Functionalization (e.g., 4-Anilino addition) Step1->Step2 Final_Compound Kinase Inhibitor Step2->Final_Compound Biochemical_Assay Kinase Inhibition Assay (IC50 determination) Final_Compound->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 determination) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies Xenograft Models Cell_Based_Assay->In_Vivo_Studies

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive functional groups allows for the efficient construction of privileged heterocyclic scaffolds, such as quinazolines. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the discovery and development of next-generation targeted therapies. Further derivatization and optimization of inhibitors synthesized from this starting material could lead to the identification of potent and selective drug candidates for a variety of diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: 2'-Amino-5'-chloro-4'-fluoroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the potential use of 2'-Amino-5'-chloro-4'-fluoroacetophenone as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the construction of quinazoline scaffolds. Quinazolines are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, making them attractive targets for agrochemical research.

Introduction

This compound is a substituted aminobenzophenone derivative. The presence of amino and ketone functional groups in an ortho position makes it an ideal precursor for cyclization reactions to form various heterocyclic systems. The chloro and fluoro substituents on the aromatic ring can significantly influence the physicochemical properties and biological efficacy of the final products, potentially enhancing attributes such as metabolic stability, binding affinity to target sites, and lipophilicity for improved plant uptake and translocation. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented in publicly available literature, its structure strongly suggests its utility in preparing analogs of known bioactive molecules, particularly quinazoline-based herbicides, fungicides, and insecticides.

Application: Synthesis of 6-Chloro-7-fluoro-4-alkyl/aryl-quinazoline Derivatives

A primary application of this compound is in the synthesis of 6-chloro-7-fluoro-quinazoline derivatives. These compounds are of interest in agrochemical discovery as the quinazoline core is present in several commercial and developmental agrochemicals. The synthetic route described is a versatile and efficient one-pot cyclocondensation reaction.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Chloro-7-fluoro-2,4-disubstituted Quinazolines

This protocol describes a general and efficient one-pot method for the synthesis of 6-chloro-7-fluoro-2,4-disubstituted quinazolines from this compound, an aldehyde, and a nitrogen source (ammonium acetate) under catalytic conditions.

Materials:

  • This compound

  • Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)

  • Ammonium Acetate

  • Ethanol (Anhydrous)

  • Catalyst (e.g., Iodine, p-Toluenesulfonic acid)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with heating mantle)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 187.6 mg), the desired aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol, 154.2 mg).

  • Add anhydrous ethanol (20 mL) to the flask.

  • Add a catalytic amount of iodine (10 mol%, 25.4 mg) or p-toluenesulfonic acid (10 mol%, 17.2 mg) to the reaction mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 6-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove iodine, followed by a saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-chloro-7-fluoro-2,4-disubstituted quinazoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of a representative 6-chloro-7-fluoro-quinazoline derivative based on the above protocol. The data is illustrative and would need to be confirmed by experimental results.

Starting MaterialReagentsProductYield (%)Purity (%)
This compoundBenzaldehyde, Ammonium Acetate, Iodine6-Chloro-7-fluoro-2-phenyl-4-methylquinazoline85>98
This compound4-Chlorobenzaldehyde, Ammonium Acetate, Iodine6-Chloro-2-(4-chlorophenyl)-7-fluoro-4-methylquinazoline82>97
This compoundCyclohexanecarboxaldehyde, Ammonium Acetate, Iodine6-Chloro-2-cyclohexyl-7-fluoro-4-methylquinazoline78>98

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway from this compound to a 6-chloro-7-fluoro-2,4-disubstituted quinazoline derivative.

Synthetic_Pathway A 2'-Amino-5'-chloro- 4'-fluoroacetophenone C Intermediate Imine A->C Reaction with Aldehyde & NH4OAc B Aldehyde (R-CHO) Ammonium Acetate B->C D 6-Chloro-7-fluoro-2,4- disubstituted Quinazoline C->D Cyclization & Aromatization (Iodine catalyst)

Caption: Synthetic route to quinazoline derivatives.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of the target quinazoline compounds.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Ammonium Acetate - Catalyst in Ethanol start->reactants reflux Heat to Reflux (6-12 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Solvent Removal - Extraction - Washing monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end End characterize->end

Caption: Workflow for quinazoline synthesis.

Potential Signaling Pathway in Agrochemical Action

Quinazoline derivatives have been shown to act on various biological targets in pests and pathogens. For instance, some quinazoline-based fungicides are known to inhibit enzymes involved in fungal respiration. The following diagram illustrates a hypothetical mode of action.

Signaling_Pathway compound 6-Chloro-7-fluoro- quinazoline Derivative target Target Enzyme (e.g., Succinate Dehydrogenase) compound->target inhibition Inhibition pathway Fungal Respiration Pathway target->pathway Essential for effect Disruption of ATP Production & Fungal Cell Death pathway->effect Leads to inhibition->target

Caption: Hypothetical mode of action for a quinazoline fungicide.

The Reactivity of 2'-Amino-5'-chloro-4'-fluoroacetophenone with Electrophiles: A Detailed Examination for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of pharmaceutical research and drug development, a thorough understanding of the reactivity of key intermediates is paramount. 2'-Amino-5'-chloro-4'-fluoroacetophenone, a versatile building block in the synthesis of various bioactive molecules, presents a unique case study in electrophilic aromatic substitution. This document provides detailed application notes and protocols concerning the reactions of this substituted acetophenone with various electrophiles, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound possesses a complex substitution pattern on its aromatic ring, featuring a strongly activating amino group, a deactivating acetyl group, and two deactivating halogen substituents (chloro and fluoro). The interplay of these groups governs the regioselectivity and reactivity of the molecule in electrophilic aromatic substitution reactions. The amino group, being a powerful ortho, para-director, is the primary determinant of the position of electrophilic attack. Conversely, the acetyl group is a meta-director, and the halogens are ortho, para-directing but deactivating.[1][2][3][4][5] In scenarios with multiple substituents, the most potent activating group typically dictates the outcome of the reaction.[4]

Regioselectivity of Electrophilic Attack

The directing effects of the substituents on the aromatic ring of this compound are crucial in predicting the outcome of electrophilic substitution reactions. The amino group at the C2' position is a strong activating group, directing incoming electrophiles to the ortho and para positions. The para position (C5') is blocked by a chloro group. The ortho positions are C1' and C3'. The C1' position is occupied by the acetyl group. Therefore, the C3' position is the most probable site for electrophilic attack. The acetyl group at C1' is a deactivating group and directs incoming electrophiles to the meta positions (C3' and C5'). The chloro group at C5' and the fluoro group at C4' are deactivating but ortho, para-directing. The combined influence of these groups strongly suggests that electrophilic substitution will preferentially occur at the C3' position, which is ortho to the strongly activating amino group and meta to the deactivating acetyl group.

A logical workflow for predicting and carrying out an electrophilic aromatic substitution on this substrate is outlined below.

G cluster_0 Predictive Analysis cluster_1 Experimental Execution A Analyze Substituent Effects - NH2: Activating, o,p-directing - COCH3: Deactivating, m-directing - Cl, F: Deactivating, o,p-directing B Determine Dominant Directing Group Amino (NH2) group is the strongest activator. A->B C Predict Regioselectivity Electrophilic attack is favored at the position ortho to the amino group (C3'). B->C D Select Electrophilic Reaction (e.g., Halogenation, Nitration) C->D Proceed to Experiment E Choose Appropriate Reagents and Conditions D->E F Perform the Reaction E->F G Isolate and Purify the Product F->G H Characterize the Product (NMR, MS, etc.) to confirm C3' substitution. G->H

Caption: Logical workflow for electrophilic substitution on this compound.

Application Notes and Experimental Protocols

While specific experimental data for electrophilic reactions on this compound is not extensively available in the public domain, protocols can be extrapolated from reactions on analogous compounds, particularly other substituted 2'-aminoacetophenones. The following sections detail generalized protocols for common electrophilic substitution reactions. Researchers should note that optimization of these reaction conditions will be necessary to achieve desired yields and purity.

Halogenation (Bromination)

Halogenation introduces a halogen atom onto the aromatic ring. Given the directing effects, bromination is expected to occur at the C3' position.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Reactants This compound, Bromine
Solvent Glacial Acetic Acid or Dichloromethane
Temperature 0-5 °C initially, then room temperature
Reaction Time 2-6 hours
Expected Product 2'-Amino-3'-bromo-5'-chloro-4'-fluoroacetophenone
Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The strong activating effect of the amino group necessitates careful control of reaction conditions to avoid over-nitration and side reactions. The amino group is often protonated under strongly acidic nitrating conditions, which would convert it into a deactivating, meta-directing ammonium group. However, milder nitrating conditions can be employed to favor substitution directed by the amino group.

Protocol:

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid (1 equivalent) to cooled concentrated sulfuric acid.

  • Dissolution: Dissolve this compound (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C).

  • Reagent Addition: Slowly add the prepared nitrating mixture to the solution of the acetophenone derivative, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified duration (e.g., 1-3 hours), monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the purified 2'-Amino-5'-chloro-4'-fluoro-3'-nitroacetophenone.

ParameterValue
Reactants This compound, Nitric Acid, Sulfuric Acid
Temperature -5 to 0 °C
Reaction Time 1-3 hours
Expected Product 2'-Amino-5'-chloro-4'-fluoro-3'-nitroacetophenone

The general mechanism for electrophilic aromatic substitution is depicted below.

EAS_Mechanism cluster_0 Mechanism Overview A Aromatic Ring + E+ B Arenium Ion Intermediate (Sigma Complex) A->B Electrophilic Attack C Substituted Aromatic Ring + H+ B->C Deprotonation

Caption: Generalized mechanism of electrophilic aromatic substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally not successful on aromatic rings bearing strongly deactivating groups or an amino group, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[6] However, the acylation of the amino group itself (N-acylation) is a highly probable reaction. For electrophilic substitution on the ring (C-acylation), the amino group would first need to be protected, for example, as an amide. The amide is still an ortho, para-director but is less activating than the free amino group.

Protocol for N-Acylation:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine.

  • Reagent Addition: Add an acylating agent such as acetyl chloride or acetic anhydride (1.1 equivalents) dropwise at room temperature. If a non-basic solvent is used, a base like triethylamine should be added to neutralize the generated acid.

  • Reaction: Stir the mixture at room temperature for a few hours.

  • Work-up: Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acylated product.

ParameterValue
Reactants This compound, Acetyl Chloride/Acetic Anhydride
Solvent Dichloromethane or Pyridine
Temperature Room Temperature
Reaction Time 1-4 hours
Expected Product N-(2-acetyl-4-chloro-5-fluorophenyl)acetamide
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Similar to nitration, the reaction is typically carried out in concentrated sulfuric acid. The reversibility of sulfonation can be a useful tool in synthetic strategy.[7][8][9]

Protocol:

  • Reaction Setup: Place this compound (1 equivalent) in a flask.

  • Reagent Addition: Add fuming sulfuric acid (oleum) dropwise at room temperature.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice to precipitate the sulfonic acid product.

  • Isolation: Isolate the product by filtration and wash with a small amount of cold water. The product is often isolated as a salt.

ParameterValue
Reactants This compound, Fuming Sulfuric Acid
Temperature 40-60 °C
Reaction Time 2-8 hours
Expected Product 2'-Amino-5'-chloro-4'-fluoro-3'-(sulfo)acetophenone

Conclusion

The electrophilic substitution reactions of this compound are predicted to be primarily directed by the strongly activating amino group to the C3' position. The protocols provided, based on established chemical principles and reactions of analogous compounds, offer a foundational guide for researchers. It is imperative to perform these reactions under carefully controlled conditions and to thoroughly characterize the resulting products to confirm the expected regioselectivity. A comprehensive understanding of the reactivity of this key intermediate will undoubtedly facilitate the development of novel and more effective pharmaceutical agents.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, following all necessary safety precautions.

References

Developing Novel Pharmaceutical Scaffolds from 2'-Amino-5'-chloro-4'-fluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2'-Amino-5'-chloro-4'-fluoroacetophenone as a versatile starting material for the development of novel pharmaceutical scaffolds. The unique substitution pattern of this compound, featuring an ortho-amino group, a ketone functionality, and two halogen atoms (chloro and fluoro), makes it an attractive building block for the synthesis of a variety of heterocyclic systems with potential applications in central nervous system (CNS) disorders and beyond.[1] The presence of fluorine can enhance metabolic stability and binding affinity of target molecules.

Application Note I: Synthesis of Novel 4-Quinolone Derivatives

Substituted quinolones are a class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 2'-aminoacetophenone core is a key precursor for the synthesis of 2,4-disubstituted quinolones.

Proposed Synthetic Pathway: Synthesis of a 2-Aryl-7-chloro-6-fluoro-4-quinolone

This protocol outlines a potential synthetic route to a novel quinolone scaffold.

Experimental Protocol:

Step 1: Synthesis of 2'-Acetamido-5'-chloro-4'-fluoroacetophenone (2)

  • In a 250 mL round-bottom flask, dissolve 10.0 g (53.3 mmol) of this compound (1) in 100 mL of glacial acetic acid.

  • Slowly add 7.6 mL (80.0 mmol) of acetic anhydride to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 118°C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

Step 2: Claisen Condensation to form 1-(2-Acetamido-5-chloro-4-fluorophenyl)-3-aryl-1,3-propanedione (3)

  • In a dry 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2.3 g (95.8 mmol) of sodium hydride (60% dispersion in mineral oil) to 150 mL of anhydrous toluene.

  • Slowly add a solution of 10.0 g (43.5 mmol) of 2'-Acetamido-5'-chloro-4'-fluoroacetophenone (2) in 50 mL of anhydrous toluene.

  • To this mixture, add a solution of the desired aryl ester (e.g., ethyl benzoate, 6.5 g, 43.5 mmol) in 50 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC (Mobile phase: 3:1 Hexanes/Ethyl Acetate).

  • After completion, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of ethanol.

  • Pour the mixture into 300 mL of water and acidify to pH 5-6 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Cyclization to 2-Aryl-7-chloro-6-fluoro-4-quinolone (4)

  • To the purified 1,3-propanedione (3), add a solution of a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture at 100-120°C for 2-4 hours.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure quinolone.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Melting Point (°C)
1 C₈H₇ClFNO187.60--
2 C₁₀H₉ClFNO₂229.6385-95To be determined
3a (Aryl = Phenyl) C₁₇H₁₃ClFNO₃349.7460-75To be determined
4a (Aryl = Phenyl) C₁₅H₈ClFNO285.6870-85To be determined

Note: Yields are predicted based on similar reactions and will require experimental optimization.

Mandatory Visualization

G cluster_0 Synthesis of 2-Aryl-7-chloro-6-fluoro-4-quinolone A 2'-Amino-5'-chloro-4'- fluoroacetophenone (1) B 2'-Acetamido-5'-chloro-4'- fluoroacetophenone (2) A->B Acetic anhydride, Acetic acid, Reflux C 1-(2-Acetamido-5-chloro-4-fluorophenyl)- 3-aryl-1,3-propanedione (3) B->C Aryl ester, NaH, Toluene, Reflux D 2-Aryl-7-chloro-6-fluoro- 4-quinolone (4) C->D H₂SO₄ or PPA, Heat

Caption: Synthetic workflow for 2-Aryl-7-chloro-6-fluoro-4-quinolone.

Application Note II: Development of Novel Benzodiazepine Analogues

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. The 2'-aminoacetophenone scaffold can be utilized to synthesize novel benzodiazepine derivatives.

Proposed Synthetic Pathway: Synthesis of a Novel 1,4-Benzodiazepine-2-one

This protocol provides a potential route to a novel benzodiazepine scaffold.

Experimental Protocol:

Step 1: Synthesis of 2'-Amino-5'-chloro-α-bromo-4'-fluoroacetophenone (5)

  • Dissolve this compound (1) in a suitable solvent such as chloroform or acetic acid.

  • Slowly add one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution at room temperature while protecting from light.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude α-bromo derivative.

Step 2: Reaction with an Amino Acid Ester

  • Dissolve the crude α-bromoacetophenone (5) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a protected amino acid ester (e.g., glycine ethyl ester hydrochloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the intermediate by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

Step 3: Deprotection and Cyclization to the Benzodiazepine-2-one (6)

  • Treat the intermediate from Step 2 with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine, or catalytic hydrogenation for a Cbz-protected amine).

  • Following deprotection, heat the reaction mixture in a high-boiling point solvent such as toluene or xylene with a catalytic amount of a weak acid (e.g., acetic acid) to facilitate intramolecular cyclization.

  • Monitor the formation of the benzodiazepine ring by TLC.

  • After cyclization is complete, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Key Spectroscopic Data
5 C₈H₆BrClFNO266.4970-80To be determined
Intermediate VariesVaries50-65To be determined
6 C₁₀H₇ClFN₂O241.6360-75To be determined

Note: Yields are predicted and will require experimental validation.

Mandatory Visualization

G cluster_1 Synthesis of a Novel 1,4-Benzodiazepine-2-one A 2'-Amino-5'-chloro-4'- fluoroacetophenone (1) B 2'-Amino-5'-chloro-α-bromo-4'- fluoroacetophenone (5) A->B Br₂ or NBS C Amino acid ester adduct B->C Amino acid ester, Base D Novel 1,4-Benzodiazepine-2-one (6) C->D Deprotection, Heat, Acid catalyst

Caption: Synthetic workflow for a novel 1,4-Benzodiazepine-2-one.

Application Note III: Potential as a Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)

The this compound scaffold contains key structural features present in some known SSRIs. The substituted aminophenyl ring can be a core component of molecules designed to interact with the serotonin transporter (SERT).

Hypothesized Signaling Pathway Modulation

Derivatives of this compound could be designed to inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.

Mandatory Visualization

G cluster_2 Hypothesized SSRI Mechanism of Action Presynaptic Presynaptic Neuron Serotonin_Synapse Serotonin Postsynaptic Postsynaptic Neuron SERT SERT SERT->Presynaptic SSRI Novel SSRI (Derivative of 1) SSRI->SERT Inhibition Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Presynaptic Release Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Receptor->Postsynaptic Signal Transduction

Caption: Inhibition of serotonin reuptake by a hypothesized SSRI.

Data Presentation: Representative Biological Data for SSRIs
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Fluoxetine 1.115011001361000
Sertraline 0.2925258686
Hypothetical Derivative of (1) To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Data for Fluoxetine and Sertraline are for reference. The biological activity of novel derivatives must be determined experimentally.

Disclaimer: The synthetic protocols and biological activities described herein are proposed based on established chemical principles and structure-activity relationships. These are intended to serve as a guide for research and development. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, with appropriate safety precautions. The feasibility and outcomes of these proposed reactions require experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2'-Amino-5'-chloro-4'-fluoroacetophenone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a process that can be challenging due to the nature of the reactants and the reaction mechanism, typically a Friedel-Crafts acylation.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction to synthesize this compound has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in this specific synthesis can be attributed to several factors, primarily related to the deactivating effects of the substituents on the aromatic ring and the sensitivity of the catalyst. Here are the most common culprits:

  • Deactivation of the Aromatic Ring: The amino group (-NH₂) on your starting material (e.g., 4-chloro-3-fluoroaniline) is a strong Lewis base. It can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and strongly deactivates the aromatic ring, hindering the electrophilic aromatic substitution.

  • Catalyst Inactivity: Lewis acid catalysts are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This requires using a stoichiometric amount (or even an excess) of the catalyst.

  • Poor Quality Reagents: The purity of the starting aniline, the acylating agent (e.g., acetyl chloride), and the solvent is crucial. Impurities can interfere with the reaction.

Q2: How can I overcome the deactivating effect of the amino group on the starting material?

A2: The most effective strategy is to protect the amino group before the Friedel-Crafts acylation. Acetylation is a common protection method, converting the amino group into an acetamido group (-NHCOCH₃). This reduces the basicity of the nitrogen atom, preventing its complexation with the Lewis acid catalyst and making the aromatic ring more susceptible to acylation. The acetyl group can be removed by hydrolysis after the acylation is complete.

Q3: I am observing the formation of multiple products. What could be the reason?

A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products in this synthesis can be due to:

  • Isomer Formation: The directing effects of the chloro, fluoro, and (protected) amino groups can lead to the formation of different regioisomers. The desired product is the result of acylation at the position ortho to the amino group and meta to the chloro and fluoro groups. Incorrect reaction conditions can favor other isomers.

  • Side Reactions: At higher temperatures, side reactions such as self-condensation of the product or reaction with the solvent can occur.

Issue 2: Reaction Control and Work-up Problems

Q4: My reaction mixture turned dark and formed a tar-like substance. What went wrong?

A4: Tar formation is often a sign of decomposition or unwanted side reactions, which can be caused by:

  • Excessive Heat: High reaction temperatures can lead to the degradation of the starting materials or products.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions.

Q5: I am having difficulty with the work-up procedure, especially with the separation of layers.

A5: The work-up of Friedel-Crafts acylation reactions often involves quenching with an acidic aqueous solution to decompose the catalyst-product complex. This can sometimes lead to the formation of emulsions, making the separation of the organic and aqueous layers difficult. To mitigate this, try pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. If an emulsion persists, adding a saturated solution of NaCl (brine) can help to break it.

Data Presentation

The following tables provide a summary of typical reaction conditions and potential yields for Friedel-Crafts acylation of similar compounds, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: General Friedel-Crafts Acylation Conditions

ParameterTypical RangeRemarks
Catalyst Anhydrous AlCl₃, ZnCl₂ZnCl₂ can be a milder alternative.[1]
Catalyst Stoichiometry 1.1 - 2.5 equivalentsStoichiometric amounts are often necessary.
Acylating Agent Acetyl chloride, Acetic anhydrideAcetyl chloride is generally more reactive.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂)Must be anhydrous.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.

Table 2: Reported Yields for Similar Syntheses

ProductStarting MaterialCatalystYieldReference
2-Amino-5-chloro-2'-fluorobenzophenoneo-Fluorobenzoyl chloride and p-chloroanilineZnCl₂50-70%[1]
2-Chloro-4'-fluoroacetophenoneFluorobenzene and Chloroacetyl chlorideIonic Liquid~97%[2]

Experimental Protocols

Below are generalized experimental protocols for the key steps in the synthesis of this compound. Note: These are general guidelines and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Protection of the Amino Group (Acetylation)

  • Dissolution: Dissolve 4-chloro-3-fluoroaniline in a suitable solvent (e.g., acetic acid or an inert solvent like DCM).

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with stirring.

  • Reaction: Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Precipitate the product by adding the reaction mixture to cold water.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude N-(4-chloro-3-fluorophenyl)acetamide can be purified by recrystallization if necessary.

Protocol 2: Friedel-Crafts Acylation (using the protected aniline)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet to maintain anhydrous conditions.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve the protected N-(4-chloro-3-fluorophenyl)acetamide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 3: Deprotection of the Amino Group (Hydrolysis)

  • Reaction Mixture: Reflux the acylated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitoring: Monitor the reaction by TLC until the starting material has been consumed.

  • Work-up: Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow start Start: 4-chloro-3-fluoroaniline protection Step 1: Protection of Amino Group (Acetylation) start->protection protected_product N-(4-chloro-3-fluorophenyl)acetamide protection->protected_product acylation Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) protected_product->acylation acylated_product N-(2-acetyl-4-chloro-5-fluorophenyl)acetamide acylation->acylated_product deprotection Step 3: Deprotection of Amino Group (Hydrolysis) acylated_product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: A high-level overview of the synthesis pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_catalyst Is the Lewis Acid Catalyst active and anhydrous? start->check_catalyst check_protection Was the amino group of the starting material protected? check_catalyst->check_protection Yes action_catalyst Use fresh, anhydrous catalyst. Increase catalyst stoichiometry. check_catalyst->action_catalyst No check_conditions Are the reaction conditions (temperature, time) optimal? check_protection->check_conditions Yes action_protection Protect the amino group (e.g., acetylation) before acylation. check_protection->action_protection No check_reagents Are all reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes action_conditions Optimize temperature (start low). Monitor reaction by TLC to avoid over-running. check_conditions->action_conditions No check_reagents->start No, re-evaluate from start action_reagents Use freshly distilled solvents and pure reagents. check_reagents->action_reagents Yes, but still low yield action_reagents->start Re-run with pure reagents

Caption: A decision tree to diagnose and resolve common causes of low product yield.

References

Technical Support Center: Purification of Crude 2'-Amino-5'-chloro-4'-fluoroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 2'-Amino-5'-chloro-4'-fluoroacetophenone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Experimental Protocol: Recrystallization of this compound

This protocol details a standard procedure for the purification of this compound using a single solvent recrystallization method.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol (or other suitable solvent determined from solubility data)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: Based on the solubility data, select an appropriate solvent. Ethanol (95%) is a common starting point for similar compounds.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to the flask.

    • Gently heat the mixture to its boiling point while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved. Avoid a large excess of solvent to maximize yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number937816-85-8
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
Melting PointData not available for this specific isomer. A similar compound, 2'-Amino-5'-fluoroacetophenone, has a melting point of 64-65 °C.[1]
AppearanceExpected to be a crystalline solid.

Table 2: Qualitative Solubility of this compound

SolventTemperatureSolubility
Ethanol (95%) HotSoluble
ColdSparingly Soluble
Isopropanol HotSoluble
ColdSparingly Soluble
Ethyl Acetate HotSoluble
ColdModerately Soluble
Toluene HotSoluble
ColdSparingly Soluble
Heptane/Hexane HotSparingly Soluble
ColdInsoluble
Water Hot/ColdInsoluble

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of the pure compound.- If the compound is too soluble, try a different solvent or a mixed solvent system.
Oiling out (product separates as a liquid). - The solution is too concentrated.- The solution is being cooled too quickly.- The melting point of the compound is lower than the boiling point of the solvent, and it is precipitating from a supersaturated solution above its melting point.- The presence of impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Ensure a very slow cooling rate. Insulate the flask to allow for gradual temperature decrease.- Try a lower-boiling point solvent.- Consider pre-purification by another method (e.g., column chromatography) to remove significant impurities.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent, or the solvent was not cold enough.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored crystals are obtained. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.
Crystals form too quickly and are very fine. - The solution was cooled too rapidly.- Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the structure (an aromatic amine and ketone), polar protic solvents like ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective. Small-scale solvent screening is recommended to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: My compound has oiled out. Can I still get crystals from the oil?

A2: Yes, it is often possible to induce crystallization from an oil. Try reheating the mixture to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool very slowly. Scratching the flask or adding a seed crystal once the solution has cooled slightly below the point of oiling out can also be effective.

Q3: How can I improve the purity of my recrystallized product?

A3: To improve purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization step can also be performed if the purity is still not satisfactory.

Q4: What should I do if my compound is insoluble in all common recrystallization solvents?

A4: If the compound is insoluble in a wide range of solvents even at their boiling points, recrystallization may not be the most suitable purification method. In such cases, other techniques like column chromatography should be considered.

Q5: How do I perform a recrystallization with a mixed solvent system?

A5: To use a mixed solvent system, dissolve the crude compound in a minimal amount of the "good" solvent (in which it is soluble) at its boiling point. Then, slowly add the hot "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes filtrate Hot, Saturated Solution impurities->filtrate No hot_filtration->filtrate cool Slow Cooling to Room Temperature filtrate->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Ice-Cold Solvent filtration->washing waste Mother Liquor (Impurities) filtration->waste drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_colored_product Troubleshooting: Colored Product start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Oiling Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield colored_product Colored Product issue->colored_product Colored Product success Successful Purification issue->success No Issues nc1 Concentrate Solution (Boil off solvent) no_crystals->nc1 oo1 Reheat, Add More Solvent, Cool Slowly oiling_out->oo1 ly1 Use Minimum Hot Solvent low_yield->ly1 cp1 Use Activated Carbon colored_product->cp1 nc2 Scratch Flask/Add Seed Crystal nc1->nc2 nc3 Change Solvent/Solvent System nc2->nc3 oo2 Use Lower Boiling Point Solvent oo1->oo2 oo3 Pre-purify to Remove Impurities oo2->oo3 ly2 Pre-heat Filtration Apparatus ly1->ly2 ly3 Wash with Minimal Ice-Cold Solvent ly2->ly3

References

Technical Support Center: Synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction optimization. The probable synthetic route is assumed to be the Friedel-Crafts acylation of 4-chloro-2-fluoroaniline.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Ensure the purity and reactivity of starting materials (4-chloro-2-fluoroaniline and acetylating agent).- Optimize reaction temperature and time. Gradual warming might be necessary to drive the reaction to completion.- Verify the stoichiometry of reagents and the quality of the Lewis acid catalyst.
Suboptimal work-up procedure leading to product loss.- Adjust the pH carefully during quenching to avoid degradation of the amino group.- Select an appropriate extraction solvent system to ensure efficient separation of the product.
Presence of Unreacted Starting Materials Insufficient amount of acetylating agent or catalyst.- Increase the molar ratio of the acetylating agent and/or Lewis acid catalyst incrementally.
Reaction time is too short or temperature is too low.- Extend the reaction time and/or moderately increase the reaction temperature. Monitor reaction progress by TLC or HPLC.
Formation of Isomeric Impurities Non-regioselective acylation. The amino group is ortho-, para-directing, while the chloro and fluoro groups are also ortho-, para-directing, which can lead to the formation of isomers.- Control the reaction temperature; lower temperatures often favor higher regioselectivity.- The choice of Lewis acid can influence isomer distribution. Consider screening different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂).
Observation of Di-acylated Byproduct Excess of acetylating agent and harsh reaction conditions.- Use a stoichiometric amount or a slight excess of the acetylating agent.- Add the acetylating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Dark-colored Reaction Mixture or Product Oxidation of the aniline starting material or product.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.- Use purified solvents and reagents to avoid contaminants that could promote oxidation.
Side reactions leading to polymeric materials.- Maintain strict temperature control throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the likely Friedel-Crafts acylation synthesis route, the common impurities include:

  • Unreacted Starting Materials: 4-chloro-2-fluoroaniline.

  • Isomeric Products: Acylation at different positions on the aromatic ring, such as 4'-Amino-3'-chloro-2'-fluoroacetophenone.

  • Di-acylated Byproducts: Products where a second acetyl group has been added to the aromatic ring.

  • Hydrolysis Products: If the work-up is not carefully controlled, hydrolysis of the acetyl group can occur.

Q2: How can I best monitor the progress of the reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques.

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product and major byproducts.

  • HPLC: Offers quantitative analysis of the reaction mixture, allowing for precise determination of the conversion of starting materials and the relative amounts of product and impurities.[1][2]

Q3: What purification methods are most effective for removing the identified impurities?

A3:

  • Recrystallization: This is often the primary method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Q4: What analytical techniques are recommended for final purity assessment?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1][2]

  • HPLC/UHPLC: The industry standard for determining the purity of pharmaceutical intermediates with high accuracy and precision.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and identifying any isomeric impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O, N-H).

Impurity Profile Summary

The following table summarizes potential impurities, their likely origin, and recommended analytical methods for detection.

Impurity Potential Origin Recommended Analytical Method
4-chloro-2-fluoroanilineUnreacted starting materialHPLC, GC-MS
Isomeric AcetophenonesNon-regioselective acylationHPLC, LC-MS, NMR
Di-acetylated anilineOver-acylationHPLC, LC-MS
Residual SolventsIncomplete removal during work-upGC-HS (Gas Chromatography-Headspace)

Experimental Workflow & Impurity Formation

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound and highlights the stages where common impurities may arise.

G cluster_0 Synthesis cluster_1 Potential Impurity Formation cluster_2 Work-up & Purification cluster_3 Final Product & Analysis A Starting Materials (4-chloro-2-fluoroaniline, Acetylating Agent) B Friedel-Crafts Acylation (Lewis Acid Catalyst) A->B I1 Unreacted Starting Materials B->I1 Incomplete Reaction I2 Isomeric Products B->I2 Lack of Regioselectivity I3 Di-acylation B->I3 Excess Reagent C Quenching & Extraction B->C Crude Product D Recrystallization / Column Chromatography C->D E Pure 2'-Amino-5'-chloro- 4'-fluoroacetophenone D->E Purified Product F Purity Analysis (HPLC, NMR, MS) E->F

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Friedel-Crafts Acylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a substituted aniline failing or giving a very low yield?

The primary reason for the failure of Friedel-Crafts acylation on anilines is the reaction between the basic amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] The lone pair of electrons on the nitrogen atom of the aniline coordinates with the Lewis acid, forming a stable complex.[2][3] This complex deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density, thus preventing the acylation reaction from occurring.[1][2][3]

Q2: How can I overcome the issue of catalyst deactivation by the amino group?

Q3: I am observing the formation of an unexpected product, which seems to be an isomer of my desired acylated aniline. What could be happening?

You are likely observing a product of the Fries rearrangement. This is a common side reaction that can occur during the Friedel-Crafts acylation of N-acylanilines (anilides), especially at higher temperatures. The Fries rearrangement is the isomerization of a phenolic ester to a hydroxy aryl ketone, and in the case of anilides, it involves the migration of the acyl group from the nitrogen to the aromatic ring, typically to the ortho or para position.

Q4: What are the best practices for setting up a successful Friedel-Crafts acylation of a protected aniline?

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents to prevent catalyst deactivation.[6]

  • Stoichiometry of Catalyst: For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. This is because the product ketone can also form a complex with the catalyst, effectively sequestering it.[7]

  • Order of Addition: The order in which reagents are mixed can be critical. It is often recommended to first prepare the complex between the acylating agent and the Lewis acid before adding the substituted aniline substrate.

  • Temperature Control: The reaction temperature should be carefully controlled. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or heating to drive the reaction to completion.[6]

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Protection of the Amino Group Ensure the initial acetylation of the aniline has gone to completion. Monitor the protection step by Thin Layer Chromatography (TLC). Purify the N-acylated aniline before proceeding to the Friedel-Crafts reaction.
Catalyst Deactivation Use freshly opened or purified Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Ensure all solvents are anhydrous.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the substrate. A 1.1 to 2.5 molar excess of the catalyst is often beneficial.[8]
Sub-optimal Reaction Temperature Experiment with a range of temperatures. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or heat as necessary while monitoring the reaction progress by TLC.[6]
Poor Quality of Reagents Use purified starting materials. The acylating agent (acyl chloride or anhydride) and the substituted aniline should be of high purity.
Strongly Deactivating Substituents on the Ring If the aniline has other strongly electron-withdrawing groups, the ring may be too deactivated for the reaction to proceed, even with a protected amino group. Consider alternative synthetic routes.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Steric Hindrance The regioselectivity is influenced by the steric bulk of the acylating agent and the substituents on the aniline ring. The para product is often favored over the ortho product due to less steric hindrance.[6] Using a bulkier acylating agent may increase the selectivity for the para position.
Solvent Effects The choice of solvent can influence the ortho/para product ratio. Experiment with different solvents, such as nitrobenzene or carbon disulfide, as they can alter the product distribution.[9]
Fries Rearrangement If you are acylating an N-acylaniline, you may be getting a mixture of the desired product and the Fries rearrangement product. To minimize this, try running the reaction at a lower temperature.

Quantitative Data Summary

Table 1: Comparison of Lewis Acid Catalysts for the Acylation of Acetanilide

CatalystAcylating AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Ga(OTf)₃ (10 mol%)Acetic AnhydrideMeNO₂ / 6.0 M LiClO₄502493[1]
Ga(ONf)₃ (10 mol%)Acetic AnhydrideMeNO₂ / 6.0 M LiClO₄502495[1]
Sc(OTf)₃ (10 mol%)Acetic AnhydrideMeNO₂ / 6.0 M LiClO₄502485[1]
Hf(OTf)₄ (10 mol%)Acetic AnhydrideMeNO₂ / 6.0 M LiClO₄502478[1]
AlCl₃ (3.2 equiv)Acetic Anhydride1,2-dichloroethane50129[1]

Table 2: Influence of Solvent on the Acylation of Naphthalene (Illustrative of Solvent Effects)

SolventProduct Ratio (1-acetyl : 2-acetyl)Product TypeReference
Carbon Disulfide (CS₂)Favors 1-acetylnaphthaleneKinetic[9]
NitrobenzeneFavors 2-acetylnaphthaleneThermodynamic[9]

Experimental Protocols

Protocol 1: Protection of Aniline by Acetylation

This protocol describes the conversion of aniline to acetanilide.

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed.

  • Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride, which is soluble in water.

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure acetanilide.[10]

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol is a general procedure for the acylation of acetanilide using acetyl chloride and aluminum chloride.

Materials:

  • Acetanilide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Dissolve acetanilide (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acetanilide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[11]

Protocol 3: Deprotection of the Acetyl Group (Hydrolysis of Acetanilide)

This protocol describes the removal of the acetyl protecting group to yield the acylated aniline.

Materials:

  • Acylated Acetanilide

  • Concentrated Hydrochloric Acid or Sodium Hydroxide

  • Ethanol/Water mixture

Procedure:

  • In a round-bottom flask, combine the acylated acetanilide with a solution of a strong acid (e.g., concentrated HCl in a 1:1 mixture with water) or a strong base (e.g., 10% aqueous NaOH).

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., NaOH) to precipitate the free amine. If using basic hydrolysis, the product may already be precipitated.

  • Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.[5]

Visualizations

G Problem: Lewis Acid-Base Reaction in Friedel-Crafts Acylation of Aniline cluster_reactants Reactants cluster_reaction Undesired Reaction cluster_consequence Consequence Aniline Aniline (Lewis Base) -NH₂ Complex Stable Acid-Base Complex [Aniline-AlCl₃]⁺ Aniline->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Deactivation Deactivated Aromatic Ring Complex->Deactivation Leads to NoReaction No Friedel-Crafts Acylation Deactivation->NoReaction Results in

Caption: Lewis acid-base reaction between aniline and AlCl₃.

G Troubleshooting Workflow for Low Yield Start Low/No Product Yield CheckProtection Check Amino Group Protection (TLC, NMR) Start->CheckProtection IncompleteProtection Incomplete Protection CheckProtection->IncompleteProtection Yes CompleteProtection Protection is Complete CheckProtection->CompleteProtection No Reprotect Repeat Protection Step & Purify IncompleteProtection->Reprotect Reprotect->CheckProtection CheckConditions Evaluate Reaction Conditions CompleteProtection->CheckConditions Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) CheckConditions->Anhydrous CatalystAmount Optimize Catalyst Stoichiometry (Increase Molar Ratio) CheckConditions->CatalystAmount Temperature Optimize Temperature (Trial Different Temperatures) CheckConditions->Temperature SuccessfulReaction Improved Yield Anhydrous->SuccessfulReaction CatalystAmount->SuccessfulReaction Temperature->SuccessfulReaction

Caption: Troubleshooting workflow for low reaction yield.

G General Experimental Workflow Start Substituted Aniline Protection Protection of Amino Group (e.g., Acetylation) Start->Protection ProtectedAniline N-Acyl Substituted Aniline Protection->ProtectedAniline FC_Acylation Friedel-Crafts Acylation ProtectedAniline->FC_Acylation AcylatedProduct Acylated N-Acyl Aniline FC_Acylation->AcylatedProduct Deprotection Deprotection of Amino Group (Hydrolysis) AcylatedProduct->Deprotection FinalProduct Final Acylated Aniline Deprotection->FinalProduct

Caption: Overall experimental workflow for acylation.

References

Technical Support Center: Synthesis and Purification of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2'-Amino-5'-chloro-4'-fluoroacetophenone. The information is designed to assist in optimizing reaction conditions and effectively removing side products to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a multi-step process beginning with the protection of the amino group of 3-chloro-4-fluoroaniline, typically through acetylation to form N-(5-chloro-4-fluorophenyl)acetamide. This is followed by a Friedel-Crafts acylation reaction with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The final step is the deprotection (hydrolysis) of the acetyl group to yield the desired this compound.

Q2: Why is the protection of the amino group necessary before the Friedel-Crafts acylation?

A2: The amino group (-NH₂) is a Lewis base due to the lone pair of electrons on the nitrogen atom. In a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the amino group, forming a deactivated complex. This complex is highly electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic aromatic substitution, thus inhibiting or preventing the acylation reaction. Protecting the amino group, for instance as an acetamide, reduces its basicity and allows the Friedel-Crafts reaction to proceed.

Q3: What are the most common side products in the synthesis of this compound?

A3: The primary side products are typically positional isomers formed during the Friedel-Crafts acylation step. The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of undesired isomers. Other potential impurities include unreacted starting materials, poly-acylated products, and byproducts from the deprotection step.

Q4: How can I remove isomeric impurities from my final product?

A4: A combination of purification techniques is often necessary. Recrystallization is a common and effective first step for removing the bulk of impurities.[1] For isomers with very similar solubility profiles, column chromatography is typically required for effective separation. The choice of solvent for both techniques is critical for achieving high purity.

Troubleshooting Guides

Problem 1: Low or No Yield of Acylated Product
Possible Cause Troubleshooting Step
Deactivation of Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous reagents and solvents.
Incomplete Protection of the Amino Group Verify the complete conversion of 3-chloro-4-fluoroaniline to N-(5-chloro-4-fluorophenyl)acetamide before proceeding with the acylation. Incomplete protection will lead to catalyst quenching and low yields.
Insufficient Amount of Lewis Acid In Friedel-Crafts acylation, the Lewis acid complexes with the carbonyl group of the product. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.
Reaction Temperature Too Low While some Friedel-Crafts reactions proceed at room temperature, others may require heating. Consult literature for the optimal temperature for your specific substrates and catalyst.
Problem 2: Presence of Multiple Isomeric Side Products
Possible Cause Troubleshooting Step
Lack of Regioselectivity in Friedel-Crafts Acylation The directing effects of the chloro and fluoro groups can lead to a mixture of isomers. Optimizing the reaction temperature and the choice of Lewis acid can sometimes improve regioselectivity. Milder Lewis acids may offer better control in some cases.
Ineffective Purification A single purification step may not be sufficient to remove all isomers. A sequential approach of recrystallization followed by column chromatography is often more effective.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for the purification of the crude product. The choice of solvent and specific conditions may need to be optimized based on the impurity profile. A common solvent for recrystallization is ethanol.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

For the separation of persistent isomeric impurities, column chromatography is recommended.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio needs to be determined by thin-layer chromatography)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Friedel-Crafts Acylation

ParameterPotential IssueRecommended Action
Reagents Moisture contaminationUse anhydrous reagents and solvents.
Catalyst Insufficient amountUse at least a stoichiometric amount of Lewis acid.
Protection Incomplete reactionEnsure complete protection of the amino group.
Temperature Sub-optimal conditionsOptimize reaction temperature based on literature or empirical data.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3-chloro-4-fluoroaniline protection Protection (Acetylation) start->protection Acetic Anhydride acylation Friedel-Crafts Acylation protection->acylation Acetyl Chloride, AlCl3 deprotection Deprotection (Hydrolysis) acylation->deprotection Acid/Base crude_product Crude Product deprotection->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impurities remain pure_product Pure Product recrystallization->pure_product If pure column_chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_purification_steps Purification start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Check Reagent Purity & Dryness start->check_reagents check_purification Optimize Purification Method start->check_purification temp Adjust Temperature check_reaction_conditions->temp catalyst Verify Catalyst Loading check_reaction_conditions->catalyst protection Confirm Complete Protection check_reaction_conditions->protection anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous purity Verify Starting Material Purity check_reagents->purity recrystallization Optimize Recrystallization Solvent check_purification->recrystallization chromatography Perform Column Chromatography check_purification->chromatography

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Technical Support Center: Optimizing Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinazolinone derivatives. The information is structured in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinazolinones, and how do I choose the best one?

A1: Several classic and modern methods exist for quinazolinone synthesis. The optimal choice depends on the desired substitution pattern, available starting materials, and required reaction scale. Key methods include:

  • Niementowski Synthesis: This classic method involves the reaction of anthranilic acids with amides. It is widely used but often requires high temperatures, which can lead to degradation of starting materials or products.[1][2]

  • From Isatoic Anhydride: Isatoic anhydride serves as a versatile precursor that can react with various amines and other components to form the quinazolinone core.[3][4] This is often used in multi-component reactions.

  • Microwave-Assisted Synthesis: This modern approach significantly reduces reaction times (from hours to minutes) and often improves yields compared to conventional heating.[5][6][7] It is considered a greener chemistry approach.[8]

  • Catalytic Methods: Various transition-metal catalysts (e.g., Copper, Iron) and organocatalysts can facilitate quinazolinone synthesis under milder conditions, offering improved efficiency and substrate scope.[9][10][11]

Q2: How does solvent choice impact the success of my quinazolinone synthesis?

A2: Solvent selection is critical and can dramatically affect reaction outcomes.[12] Polar aprotic solvents like DMF are often effective, while in other cases, alcohols or even water can be optimal.[3][9][12] For instance, in certain syntheses from 2-aminobenzonitriles, polar solvents like DMF and water give excellent yields (85-91%), whereas ethanol or non-polar solvents like toluene are ineffective.[12] It is highly recommended to perform a solvent screen with small-scale reactions to identify the optimal medium for your specific substrate and reaction type.[12]

Q3: What are the primary advantages of using microwave-assisted synthesis for quinazolinones?

A3: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods.[6] These include a dramatic reduction in reaction time, often from several hours to just 10-30 minutes, and frequently higher product yields.[5][7] The rapid and uniform heating provided by microwaves can also minimize the formation of side products.[13] This makes it a more efficient and environmentally friendly approach.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a frequent issue in quinazolinone synthesis. A systematic approach is needed to diagnose the cause.

Possible Cause Troubleshooting Step & Solution
Poor Quality Starting Materials Verify the purity of reactants (e.g., anthranilic acid, amides, aldehydes) using techniques like NMR or melting point analysis. Impurities can lead to side reactions.[12] Solution: Purify starting materials before use. For example, distill liquid aldehydes or recrystallize solid reactants.[12]
Suboptimal Reaction Temperature The reaction may require a specific temperature to overcome its activation energy, or the temperature might be too high, causing degradation.[1][14] The optimal temperature for a Niementowski reaction, for instance, is typically 130-160°C.[14] Solution: Perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitor progress by TLC or LC-MS to find the optimum.[12]
Incorrect Solvent The solvent's polarity and boiling point significantly influence reactant solubility and reaction rates.[12] Solution: Conduct a solvent screening with various common solvents (e.g., DMF, ethanol, toluene, acetonitrile) to find the one that provides the best yield.[9][12]
Inactive or Poisoned Catalyst For catalyzed reactions, the catalyst may be old, inactive, or poisoned by impurities in the starting materials or solvent.[12] Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are pure. Optimize the catalyst loading; sometimes, higher concentrations do not improve yield and may increase side products.[9]
Incomplete Reaction The reaction may not have reached completion. Solution: Extend the reaction time and monitor progress carefully using TLC or HPLC to ensure all starting material is consumed.[14]
Air or Moisture Sensitivity Some intermediates or reagents may be sensitive to oxidation or hydrolysis.[12][13] Solution: If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon) using dried glassware and degassed solvents.[12]
Problem 2: Formation of Multiple Side Products / Difficult Purification

The presence of multiple spots on a TLC plate indicates a complex mixture, making purification challenging.

Possible Cause Troubleshooting Step & Solution
Unreacted Starting Materials Incomplete conversion is a common source of impurities.[14][15] Solution: Unreacted anthranilic acid can often be removed by washing the crude product with a dilute basic solution like sodium bicarbonate to form a water-soluble salt.[14]
Incomplete Cyclization The formation of intermediates, such as N-formylanthranilic acid in the Niementowski reaction, can occur if the final cyclization step is incomplete.[14] Solution: Increase the reaction temperature or time to drive the cyclization to completion.[14]
Harsh Reaction Conditions High temperatures, particularly in classical methods like the Niementowski synthesis, can lead to the degradation of reactants and products, creating byproducts.[1] Solution: Optimize the reaction temperature to be high enough for conversion but low enough to minimize degradation.[14] Consider switching to a milder, catalyst-based method or a microwave-assisted protocol.[13]
Hydrolysis of Product The quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at high temperatures.[1] Solution: Maintain careful control over the reaction pH and temperature to prevent ring-opening.[1]
Data on Reaction Condition Optimization

Optimizing parameters such as catalyst, solvent, and temperature is crucial for maximizing yield. Below are tables summarizing optimization data from various studies.

Table 1: Effect of Catalyst and Solvent on FeCl₃-Catalyzed Quinazolin-4-one Synthesis

Reactants: o-aminobenzoic acid

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
5DMF 130 6 85 [9]
10DMF1306~85 (by-products increase)[9]
5Ethanol130660-70[9]
5Methanol130660-70[9]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodTemperature (°C)TimeYield (%)Reference
Conventional (Oil Bath)13016 h55[8]
Microwave Irradiation 130 2 h up to 92 [8]
Conventional (Heating)N/A3-6 h48-89[5]
Microwave Irradiation N/A10-20 min 66-97 [5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones [13][16]
  • Reactant Mixture: In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes.

  • Workup: After the reaction is complete and the vessel has cooled, pour the resulting mixture over crushed ice.

  • Isolation: Collect the precipitate that forms by filtration.

  • Purification: Wash the collected solid with cold water, dry it, and recrystallize from a suitable solvent like ethanol for further purification.

Protocol 2: Purification by Column Chromatography [13][15]
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude quinazolinone product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazolinone.

Diagrams and Workflows

Troubleshooting_Workflow start Start: Low or No Yield check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials (Distill, Recrystallize) sm_ok->purify_sm No check_cond Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_cond Yes run_rxn Run Reaction Again purify_sm->run_rxn final_check Monitor Progress by TLC/LC-MS run_rxn->final_check temp_screen Perform Temperature Screen check_cond->temp_screen time_screen Extend Reaction Time (Monitor by TLC) check_cond->time_screen solvent_screen Perform Solvent Screen check_cond->solvent_screen check_cat Is Reaction Catalyzed? check_cond->check_cat temp_screen->run_rxn time_screen->run_rxn solvent_screen->run_rxn cat_ok Use Fresh Catalyst & Optimize Loading check_cat->cat_ok Yes check_atm Is Reaction Air/Moisture Sensitive? check_cat->check_atm No cat_ok->run_rxn use_inert Use Inert Atmosphere & Dry Solvents check_atm->use_inert Yes check_atm->final_check No use_inert->run_rxn end Improved Yield final_check->end

Caption: Troubleshooting workflow for low-yield quinazolinone synthesis.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants 1. Combine Reactants (e.g., Anthranilic Acid, Amine) reaction 2. Reaction (Conventional Heat or Microwave) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring quench 4. Quench Reaction (e.g., Add Ice Water) monitoring->quench filtration 5. Filter Crude Product quench->filtration wash 6. Wash Solid filtration->wash purify_choice 7. Choose Purification Method wash->purify_choice recrystallize Recrystallization purify_choice->recrystallize Solid Product chromatography Column Chromatography purify_choice->chromatography Oily or Complex Mixture characterization 8. Characterization (NMR, MS, m.p.) recrystallize->characterization chromatography->characterization

Caption: General workflow from synthesis to purification.

Niementowski_Pathway AA Anthranilic Acid Intermediate N-Formylanthranilic Acid (Intermediate) AA->Intermediate + Formamide, Δ Form Formamide Form->Intermediate Product Quinazolin-4(3H)-one Intermediate->Product Cyclization, -H₂O SideProduct Degradation Products Intermediate->SideProduct > 160°C

Caption: Simplified Niementowski reaction pathway.

References

Technical Support Center: Scale-Up Synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: The most viable synthetic strategies for the scale-up production of this compound typically revolve around two main approaches:

  • Friedel-Crafts Acylation: This classic method involves the acylation of a suitably substituted aniline derivative. However, direct acylation of anilines can be problematic due to the amino group's interaction with the Lewis acid catalyst.[1][2] Therefore, protection of the amino group is often necessary.

  • Reduction of a Nitro Precursor: An alternative route involves the synthesis of a 2'-Nitro-5'-chloro-4'-fluoroacetophenone intermediate, followed by the reduction of the nitro group to an amine. This can offer good yields but is dependent on the availability and synthesis of the nitro-substituted starting material.[1]

Q2: What are the major challenges to anticipate during the scale-up of the Friedel-Crafts acylation route?

A2: Scaling up the Friedel-Crafts acylation presents several challenges:

  • Isomer Control: The amino group is an ortho-, para-director, which can lead to the formation of isomeric byproducts.[1] Careful selection of protecting groups and optimization of reaction conditions are crucial to maximize the yield of the desired 2'-amino isomer.

  • Catalyst Deactivation: The basic amino group can complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of excess catalyst and complicating the work-up.[2]

  • Waste Management: Traditional Friedel-Crafts reactions generate significant amounts of acidic waste, which requires neutralization and disposal, adding to the process cost and environmental impact.[1][2]

  • Exothermic Reaction Control: The acylation reaction is often exothermic and requires careful temperature management on a large scale to prevent side reactions and ensure safety.

Q3: What are the key considerations for the reduction of the nitro-precursor route on a larger scale?

A3: Key considerations for the nitro-reduction route include:

  • Catalyst Selection and Activity: Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl).[1] Ensuring the activity and appropriate loading of the catalyst is critical for complete conversion.

  • Side Reactions: In some cases, intramolecular cyclization can lead to the formation of indole-type byproducts.[1]

  • Safety of Hydrogenation: If using catalytic hydrogenation, proper handling of hydrogen gas and prevention of catalyst ignition are paramount safety concerns at scale.

  • Purification: Removal of the catalyst and purification of the final product from reaction byproducts are important steps to obtain high-purity this compound.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Deactivation of Lewis acid catalystEnsure anhydrous conditions as moisture can deactivate the catalyst. Use a sufficient excess of the Lewis acid.
Suboptimal reaction temperatureOptimize the temperature. Lower temperatures may slow the reaction, while higher temperatures can lead to side products.
Inefficient protecting groupIf using a protected aniline, ensure the protecting group is stable under the reaction conditions and does not hinder the reaction.
Issue 2: Poor Regioselectivity (Formation of Isomers)
Potential Cause Troubleshooting Step
Steric hindranceThe choice of protecting group on the amino function can influence the regioselectivity of the acylation. Experiment with different protecting groups.
Reaction temperatureTemperature can affect the ratio of ortho to para substitution. A temperature optimization study is recommended.
Lewis acid choiceDifferent Lewis acids can exhibit different selectivities. Consider screening alternative Lewis acids such as zinc chloride.[1]
Issue 3: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Step
Inactive catalyst (for catalytic hydrogenation)Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient reducing agentIncrease the stoichiometry of the reducing agent (e.g., metal in acid reduction) or the hydrogen pressure (for catalytic hydrogenation).
Non-optimal reaction conditionsOptimize temperature and pressure. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.

Experimental Protocols

Illustrative Protocol 1: Friedel-Crafts Acylation of a Protected Aniline Derivative

This protocol is a general guideline and requires optimization for the specific substrate.

  • Protection of the Amino Group: React 4-chloro-3-fluoroaniline with a suitable protecting agent (e.g., acetic anhydride) to form the corresponding acetanilide.

  • Acylation Reaction:

    • In a suitable reactor, suspend the protected aniline derivative in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the mixture to 0-5 °C.

    • Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise, maintaining the temperature.

    • Add the acetylating agent (e.g., acetyl chloride) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/HPLC).

  • Work-up and Deprotection:

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Deprotect the amino group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Illustrative Protocol 2: Reduction of 2'-Nitro-5'-chloro-4'-fluoroacetophenone using Tin and HCl
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the 2'-Nitro-5'-chloro-4'-fluoroacetophenone and granulated tin.

  • Addition of Acid: Slowly add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic and may require external cooling to control the temperature.[1]

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Scale_Up_Synthesis_Workflow cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Nitro Reduction start1 4-Chloro-3-fluoroaniline protection Protection (e.g., Acetylation) start1->protection acylation Friedel-Crafts Acylation (Acetyl Chloride, Lewis Acid) protection->acylation deprotection Deprotection acylation->deprotection product1 This compound deprotection->product1 start2 Substituted Benzene nitration Nitration start2->nitration acylation2 Acylation nitration->acylation2 nitro_intermediate 2'-Nitro-5'-chloro-4'-fluoroacetophenone acylation2->nitro_intermediate reduction Reduction (e.g., Sn/HCl or H₂/Pd/C) nitro_intermediate->reduction product2 This compound reduction->product2

Caption: Synthetic routes for this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_reagents Adjust Reagent Stoichiometry check_conditions->optimize_reagents optimize_purification Modify Purification Method check_workup->optimize_purification success Problem Resolved optimize_temp->success optimize_reagents->success optimize_purification->success

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

preventing the formation of regioisomers in 2'-Amino-5'-chloro-4'-fluoroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone. Our focus is on preventing the formation of undesired regioisomers to ensure a high yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity during the electrophilic aromatic substitution (acylation) step. The starting material, 3-chloro-4-fluoroaniline, has three substituents on the aromatic ring: an amino group (-NH₂), a chloro group (-Cl), and a fluoro group (-F). The amino group is a strong activating and ortho-, para-directing group, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. This complex interplay of directing effects can lead to the formation of multiple regioisomers, reducing the yield of the desired product.

Q2: Why is protecting the amino group crucial for this synthesis?

A2: Protecting the highly activating amino group is essential for several reasons. Firstly, the unprotected amino group can react with the Lewis acid catalyst used in the Friedel-Crafts acylation, deactivating the ring and preventing the desired reaction. Secondly, by converting the amino group to a less activating acetamido group (-NHCOCH₃), its directing effect is moderated, allowing for more predictable regiochemical outcomes. The acetamido group is still an ortho-, para-director, but it provides better control over the position of acylation.

Q3: What is the most common protecting group for the amino group in this context?

A3: The most common and effective protecting group for the amino group in Friedel-Crafts acylation of anilines is the acetyl group (-COCH₃). This is typically achieved by reacting the aniline with acetic anhydride or acetyl chloride to form the corresponding acetanilide. This protecting group is stable under the acylation conditions and can be readily removed by acid or base hydrolysis to yield the final aminoacetophenone.

Q4: Which regioisomer is predominantly formed after the acylation of N-(3-chloro-4-fluorophenyl)acetamide?

A4: The acylation of N-(3-chloro-4-fluorophenyl)acetamide is expected to predominantly yield the 2'-acetamido-5'-chloro-4'-fluoroacetophenone. The acetamido group is an ortho-, para-director. The position ortho to the acetamido group and meta to the chloro and fluoro groups is sterically and electronically favored for electrophilic attack.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion during Friedel-Crafts acylation 1. Deactivated starting material due to reaction of unprotected amino group with the Lewis acid. 2. Insufficient amount or activity of the Lewis acid catalyst. 3. Presence of moisture in the reaction setup, which deactivates the Lewis acid.1. Ensure complete protection of the amino group as an acetamide before acylation. 2. Use a stoichiometric amount of a strong Lewis acid like AlCl₃. Ensure the catalyst is fresh and properly stored. 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple regioisomers 1. Incomplete protection of the amino group. 2. Strong directing effect of the unprotected amino group leading to a mixture of ortho and para products. 3. Inappropriate choice of Lewis acid or reaction conditions.1. Verify the complete conversion of the aniline to the acetanilide by techniques like TLC or NMR before proceeding. 2. The use of the acetamido protecting group should significantly favor the desired isomer. 3. Optimize the reaction conditions. For instance, using a milder Lewis acid or running the reaction at a lower temperature might improve regioselectivity.
Low yield after deprotection (hydrolysis) 1. Incomplete hydrolysis of the acetamido group. 2. Degradation of the product under harsh hydrolysis conditions.1. Monitor the reaction progress by TLC to ensure complete deprotection. If necessary, increase the reaction time or temperature. 2. Use milder hydrolysis conditions. For example, if using strong acid, try a more moderate concentration or a different acid. Alternatively, basic hydrolysis can be employed.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or regioisomers. 2. Formation of byproducts during the reaction or workup.1. Optimize the reaction conditions to maximize the yield of the desired isomer. 2. Employ appropriate purification techniques such as column chromatography or recrystallization to separate the desired product from impurities.

Experimental Protocols

A plausible synthetic route to minimize regioisomer formation involves a three-step process:

  • Protection of the Amino Group: Acetylation of 3-chloro-4-fluoroaniline.

  • Regioselective Friedel-Crafts Acylation: Acylation of N-(3-chloro-4-fluorophenyl)acetamide.

  • Deprotection: Hydrolysis of 2'-Acetamido-5'-chloro-4'-fluoroacetophenone.

Protocol 1: Protection of 3-chloro-4-fluoroaniline

Materials:

  • 3-chloro-4-fluoroaniline

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid.

  • Add anhydrous sodium acetate to the solution.

  • Slowly add acetic anhydride to the mixture while stirring.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Filter the precipitated solid, wash with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-chloro-4-fluorophenyl)acetamide.

Protocol 2: Friedel-Crafts Acylation of N-(3-chloro-4-fluorophenyl)acetamide

Materials:

  • N-(3-chloro-4-fluorophenyl)acetamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Suspend anhydrous AlCl₃ in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • In a separate flask, dissolve N-(3-chloro-4-fluorophenyl)acetamide in anhydrous DCM.

  • Add the solution of the acetanilide dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude 2'-Acetamido-5'-chloro-4'-fluoroacetophenone.

Protocol 3: Hydrolysis of 2'-Acetamido-5'-chloro-4'-fluoroacetophenone

Materials:

  • 2'-Acetamido-5'-chloro-4'-fluoroacetophenone

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the crude 2'-Acetamido-5'-chloro-4'-fluoroacetophenone in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture and neutralize it with a NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Expected Regioselectivity in the Acylation of 3-chloro-4-fluoroaniline Derivatives

Starting MaterialAcylating AgentLewis AcidExpected Major ProductExpected Minor Product(s)Rationale for Selectivity
3-chloro-4-fluoroanilineAcetyl chlorideAlCl₃Mixture of isomers4'-Amino-2'-chloro-3'-fluoroacetophenone and othersThe strong activating and ortho-, para-directing -NH₂ group leads to poor regioselectivity.
N-(3-chloro-4-fluorophenyl)acetamideAcetyl chlorideAlCl₃2'-Acetamido-5'-chloro-4'-fluoroacetophenone4'-Acetamido-2'-chloro-3'-fluoroacetophenoneThe moderately activating and ortho-, para-directing -NHCOCH₃ group directs acylation primarily to the sterically less hindered position ortho to it.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Start 3-chloro-4-fluoroaniline Protect Acetylation (Acetic Anhydride) Start->Protect Protected N-(3-chloro-4- fluorophenyl)acetamide Protect->Protected Acylate Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Protected->Acylate Acylated_Protected 2'-Acetamido-5'-chloro- 4'-fluoroacetophenone Acylate->Acylated_Protected Deprotect Hydrolysis (HCl, EtOH) Acylated_Protected->Deprotect Final_Product 2'-Amino-5'-chloro- 4'-fluoroacetophenone Deprotect->Final_Product

Caption: Synthetic workflow for the regioselective synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Mixture of Isomers Check_Protection Is the amino group fully protected? Problem->Check_Protection Check_Conditions Are reaction conditions anhydrous and catalyst active? Check_Protection->Check_Conditions Yes Protect_Again Re-run protection step and verify completion (TLC/NMR) Check_Protection->Protect_Again No Check_Deprotection Is deprotection complete? Check_Conditions->Check_Deprotection Yes Optimize_Acylation Use fresh, anhydrous reagents. Optimize catalyst/temperature. Check_Conditions->Optimize_Acylation No Optimize_Hydrolysis Increase reaction time/temp or change hydrolysis conditions. Check_Deprotection->Optimize_Hydrolysis No Purify Purify via chromatography or recrystallization Check_Deprotection->Purify Yes

stability of 2'-Amino-5'-chloro-4'-fluoroacetophenone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2'-Amino-5'-chloro-4'-fluoroacetophenone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The molecule possesses functional groups, such as an aromatic amine and a ketone, that are susceptible to degradation under certain conditions.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.[3]

Q3: What are the potential degradation pathways for this compound under acidic conditions?

A3: Under acidic conditions, the primary concern is the hydrolysis of the acetophenone functional group, although this is generally slow for aromatic ketones. The amino group, being basic, will be protonated, which can influence the overall electron density of the aromatic ring and potentially affect its stability, though it generally protects the amine from oxidative degradation.

Q4: What are the potential degradation pathways under basic conditions?

A4: In basic media, the amino group is less likely to undergo degradation. However, strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution reactions or other unforeseen degradation pathways.

Q5: Are there any known incompatibilities with common solvents or reagents?

A5: Avoid strong oxidizing agents, as the amino group can be susceptible to oxidation. While generally stable in common organic solvents, prolonged exposure to highly reactive reagents should be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected During HPLC Analysis

Possible Cause 1: Degradation due to Improper Storage

  • Troubleshooting Step: Review the storage conditions of the compound. Ensure it was stored in a tightly sealed container, protected from light, and at the recommended temperature.

  • Recommendation: If improper storage is suspected, it is advisable to use a fresh batch of the compound for future experiments.

Possible Cause 2: On-Bench Degradation During Sample Preparation

  • Troubleshooting Step: Evaluate the duration of the sample preparation process and the conditions (e.g., exposure to light, elevated temperature).

  • Recommendation: Minimize the time the compound is in solution before analysis. Prepare samples immediately before use and consider using amber vials to protect from light.

Possible Cause 3: Interaction with Solvents or Excipients

  • Troubleshooting Step: Verify the compatibility of the compound with all solvents and excipients used in the formulation.

  • Recommendation: Conduct forced degradation studies by stressing the compound with individual excipients to identify any potential interactions.

Issue 2: Poor Reproducibility in Experimental Results

Possible Cause 1: Inconsistent Purity of Starting Material

  • Troubleshooting Step: Confirm the purity of the this compound lot being used. Purity can vary between batches and suppliers.

  • Recommendation: Always characterize the starting material thoroughly (e.g., via HPLC, NMR, and MS) before initiating a series of experiments.[4]

Possible Cause 2: pH Instability of the Formulation

  • Troubleshooting Step: Measure the pH of the experimental solution at the beginning and end of the experiment to check for any shifts.

  • Recommendation: Use appropriate buffer systems to maintain a constant pH throughout the experiment, especially for prolonged studies.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 1 mL of 0.1 N NaOH.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 1 mL of 0.1 N HCl.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the solid compound in a hot air oven at 80°C for 48 hours.

  • Dissolve the stressed solid to prepare a 0.1 mg/mL solution for HPLC analysis.

6. Photolytic Degradation:

  • Expose the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

  • Dissolve the stressed solid to prepare a 0.1 mg/mL solution for HPLC analysis.

7. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic0.1 N HCl24 hours60°C5.2%1
Basic0.1 N NaOH24 hours60°C8.7%2
Oxidative3% H₂O₂24 hoursRoom Temp15.4%3
ThermalSolid State48 hours80°C2.1%1
PhotolyticUV/Vis Light-Ambient11.8%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) stock->acid base Basic (0.1 N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc troubleshooting_flowchart start Unexpected Impurities in HPLC check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage improper_storage Improper Storage Suspected check_storage->improper_storage Yes check_prep Evaluate Sample Preparation Protocol check_storage->check_prep No use_fresh Action: Use Fresh Batch improper_storage->use_fresh end Problem Resolved use_fresh->end long_prep Prolonged/Harsh Preparation check_prep->long_prep Yes check_compat Check Solvent/Excipient Compatibility check_prep->check_compat No minimize_time Action: Minimize Prep Time, Protect from Light long_prep->minimize_time minimize_time->end incompatibility Potential Incompatibility check_compat->incompatibility Yes check_compat->end No forced_degradation Action: Conduct Forced Degradation with Excipients incompatibility->forced_degradation forced_degradation->end

References

Navigating the Workup of Reactions with 2'-Amino-5'-chloro-4'-fluoroacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the workup procedures for chemical reactions involving 2'-Amino-5'-chloro-4'-fluoroacetophenone. Authored for an audience of experienced researchers, this document offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to streamline your synthetic workflow and address common challenges encountered during the purification of products derived from this versatile intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup of reactions involving this compound, providing actionable solutions to get your experiment back on track.

Issue Potential Cause(s) Suggested Solution(s)
Emulsion formation during extraction - High pH: The basicity of the amino group can lead to the formation of salts that act as surfactants. - Incomplete quenching of reagents: Residual reactive species can contribute to interfacial tension. - Vigorous shaking: Excessive agitation can create a stable emulsion.- Adjust pH: Carefully add a small amount of dilute acid (e.g., 1M HCl) to neutralize the aqueous layer. - Brine wash: Add a saturated solution of sodium chloride to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions. - Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Product remains in the aqueous layer - Protonation of the amino group: If the aqueous layer is too acidic, the amine will be protonated and become water-soluble. - Insufficient organic solvent: The volume of the extraction solvent may not be adequate to fully partition the product.- Basify the aqueous layer: Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate before extraction.[1] - Increase the number of extractions: Perform multiple extractions with smaller volumes of organic solvent for a more efficient transfer of the product.
Difficulty removing starting material - Similar polarity to the product: The starting material and the desired product may have very close Rf values on TLC, making chromatographic separation challenging.- Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[2] - Derivative formation: In some cases, temporarily converting the starting material or product to a derivative with a significantly different polarity can facilitate separation.
Presence of a persistent colored impurity - Oxidation of the amino group: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts. - Side reactions: Unwanted side reactions can generate colored impurities.- Charcoal treatment: Add a small amount of activated charcoal to a solution of the crude product and stir for a short period before filtering through Celite. - Column chromatography: Use an appropriate solvent system to separate the colored impurity from the desired product. - Work under an inert atmosphere: For sensitive reactions, conducting the experiment and workup under nitrogen or argon can prevent oxidation.[2]
Low final yield after purification - Product loss during transfers: Multiple transfer steps can lead to cumulative loss of material. - Decomposition on silica gel: Some compounds may be unstable on silica gel during column chromatography.- Minimize transfers: Plan the workup to reduce the number of times the material is transferred between vessels. - Use a different stationary phase: Consider using alumina or a different grade of silica gel for chromatography. - Optimize recrystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize crystal formation and recovery.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving the acylation of the amino group on this compound?

A1: A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water. The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

Q2: How can I effectively remove a Lewis acid catalyst (e.g., AlCl₃) used in a Friedel-Crafts reaction with this starting material?

A2: The workup for a reaction involving a Lewis acid like AlCl₃ requires careful quenching. The reaction mixture should be slowly and cautiously added to ice-cold water or a dilute acid solution with vigorous stirring to decompose the catalyst-substrate complex. This is an exothermic process and should be done in a well-ventilated fume hood. After quenching, the product can be extracted into an organic solvent.[2]

Q3: What are the best solvents for recrystallizing products derived from this compound?

A3: The choice of solvent will depend on the specific product. However, common and effective solvent systems for recrystallization of related aminoacetophenone derivatives include ethanol, methanol, toluene, or mixtures such as hexane/ethyl acetate and dichloromethane/hexane.[2] It is always recommended to perform small-scale trials to determine the optimal solvent system for your specific compound.

Q4: My product appears to be an oil, but I expected a solid. What should I do?

A4: If you obtain an oil instead of a solid, it could be due to impurities preventing crystallization or the product itself being a low-melting solid or an oil at room temperature. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. If these methods fail, purification by column chromatography is the next logical step.

Q5: How can I monitor the progress of the workup to minimize product loss?

A5: Thin-layer chromatography (TLC) is an invaluable tool for monitoring your workup. You can spot the crude reaction mixture, the organic layer after each wash, and the aqueous layer to track the location of your product and any major impurities. This will help you determine if you are losing a significant amount of product in the aqueous washes or if an impurity is being effectively removed.

Experimental Protocols

Protocol 1: General Workup for a Neutral or Basic Reaction Product
  • Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of water or a suitable quenching agent while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup for a Reaction Involving an Acidic Catalyst
  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the mixture with a base, such as a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

Visualizing the Workflow

The following diagrams illustrate the logical steps in the workup procedures.

Workup_Workflow_General start Reaction Mixture quench Quench Reaction start->quench Cool to RT extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify product Pure Product purify->product

Caption: General workup workflow for reactions involving this compound.

Troubleshooting_Emulsion start Emulsion During Extraction ph_adjust Adjust pH with dilute acid start->ph_adjust High pH? brine Add Saturated Brine Solution start->brine Interfacial tension? gentle Gentle Inversion start->gentle Vigorous shaking? filter Filter through Celite start->filter Persistent? resolved Emulsion Resolved ph_adjust->resolved brine->resolved gentle->resolved filter->resolved

Caption: Troubleshooting logic for resolving emulsions during extraction.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a critical determinant of final product quality, safety, and efficacy. 2'-Amino-5'-chloro-4'-fluoroacetophenone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed method for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for such aromatic compounds, offering high resolution and sensitivity to separate the main component from process-related impurities and potential degradation products.[1]

Representative Experimental Protocol: RP-HPLC

This protocol is a representative method based on common practices for similar aromatic ketones and anilines.

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (Approx. 25°C)
Detection UV at 254 nm
HPLC Analysis Workflow

The following diagram illustrates the typical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Workflow for HPLC Purity Assessment

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established and robust.[1]Higher cost of instrumentation and solvents compared to TLC.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities like residual solvents. High sensitivity.The target compound is not sufficiently volatile for direct GC analysis without derivatization.[2]
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a thin layer of adsorbent material.Simple, rapid, and low-cost.[3] Good for qualitative screening and reaction monitoring.[1]Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis without densitometry.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.Provides absolute quantification without the need for a specific reference standard of the analyte.[4][5] Can identify and quantify impurities simultaneously if their structures are known.Lower sensitivity compared to chromatographic methods. Requires a more expensive instrument and specialized expertise.

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of the performance of these analytical techniques for the purity analysis of this compound.

ParameterHPLCGC (with derivatization)TLC (with densitometry)qNMR
Limit of Detection (LOD) ~0.01%~0.005%~0.1%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%~0.3%
Precision (RSD) < 2%< 3%< 10%< 1%
Analysis Time per Sample 15-30 min20-40 min30-60 min5-15 min
Linearity (R²) > 0.999> 0.998> 0.98> 0.999

Stability-Indicating Nature of the HPLC Method

A crucial aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[6][7] Forced degradation studies are performed to demonstrate this capability.[8][9][10]

Forced Degradation Experimental Protocol

To establish the stability-indicating nature of the proposed HPLC method, the following forced degradation studies would be conducted:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The HPLC method would then be used to analyze the stressed samples. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak of this compound and from each other.

Conclusion

For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography stands out as the most suitable technique, offering a superior balance of resolution, sensitivity, and robustness for quantitative analysis. While Gas Chromatography is excellent for volatile impurities and Thin-Layer Chromatography provides a rapid, cost-effective screening tool, neither can match the overall performance of HPLC for this application. Quantitative NMR offers the unique advantage of absolute quantification but is generally less sensitive and requires more specialized instrumentation. The presented RP-HPLC method, when validated with forced degradation studies, provides a reliable and stability-indicating means to ensure the quality and purity of this critical pharmaceutical intermediate.

References

structural elucidation of 2'-Amino-5'-chloro-4'-fluoroacetophenone using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Structural Elucidation of 2'-Amino-5'-chloro-4'-fluoroacetophenone: A Comparison of NMR Spectroscopy with Alternative Analytical Techniques

Introduction

The precise structural determination of novel organic compounds is a cornerstone of chemical research and drug development. This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural elucidation relies on a combination of modern analytical techniques, among which Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful.[1][2] This guide provides a detailed comparison of the use of ¹H and ¹³C NMR for the structural characterization of this compound, alongside alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. While no direct experimental NMR data for this compound is readily available in the searched literature, this guide presents predicted data based on established substituent effects, offering a robust framework for its analysis.

I. Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons in this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2Doublet1HAromatic H (H-3')
~7.0Doublet1HAromatic H (H-6')
~4.5 - 6.0Broad Singlet2H-NH₂
~2.6Singlet3H-COCH₃

Disclaimer: These are predicted values based on substituent additivity rules and may differ slightly from experimental values.

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts for this compound are presented below. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Chemical Shift (δ, ppm)Assignment
~198C=O
~167 (d, ¹JCF ≈ 250 Hz)C-F (C-4')
~148C-NH₂ (C-2')
~133 (d)C-H (C-6')
~128C-COCH₃ (C-1')
~118 (d)C-H (C-3')
~113 (d)C-Cl (C-5')
~28-CH₃

Disclaimer: These are predicted values. The symbol 'd' indicates a doublet due to C-F coupling, with an estimated coupling constant (J).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.[1] Modern high-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • The magnetic field is "shimmed" to achieve homogeneity, which results in sharp spectral lines.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling.

    • Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.[1]

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic molecule using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation 1H_NMR 1D ¹H NMR Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Analyze_1H Analyze ¹H: - Chemical Shift - Integration - Multiplicity 2D_NMR->Analyze_1H Analyze_13C Analyze ¹³C: - Number of Signals - Chemical Shift 2D_NMR->Analyze_13C Analyze_2D Analyze 2D: - Correlate Protons (COSY) - Correlate C-H (HSQC) - Long-range C-H (HMBC) 2D_NMR->Analyze_2D Propose_Structure Propose Structure Fragments Analyze_1H->Propose_Structure Analyze_13C->Propose_Structure Analyze_2D->Propose_Structure Assemble_Structure Assemble Final Structure Propose_Structure->Assemble_Structure Verify_Structure Verify Structure Assemble_Structure->Verify_Structure

A generalized workflow for structural elucidation using NMR spectroscopy.

II. Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often involves integrating data from other analytical methods.[3][4] Mass spectrometry and FTIR spectroscopy are two such valuable techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

TechniqueExpected Data for C₈H₇ClFNO
HRMSExact Mass: 187.0204Molecular Formula: C₈H₇ClFNO
MS/MSFragmentation pattern revealing loss of -CH₃, -COCH₃, etc.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).[7]

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate the molecular ion with minimal fragmentation.[6]

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., TOF, Orbitrap).[5]

  • Fragmentation (MS/MS): For further structural information, the molecular ion can be selected and fragmented to produce a characteristic fragmentation pattern.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchPrimary Amine (-NH₂)
3000-3100C-H stretch (sp²)Aromatic Ring
2850-3000C-H stretch (sp³)Methyl group (-CH₃)
~1680C=O stretchAryl Ketone (-COCH₃)
1500-1600C=C stretchAromatic Ring
1200-1300C-N stretchAromatic Amine
1000-1100C-F stretchAryl Fluoride
700-850C-Cl stretchAryl Chloride
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the instrument's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FTIR spectrum of the compound.

III. Integrated Approach to Structural Elucidation

The most confident structural assignments are made when data from multiple, complementary techniques are integrated. The diagram below illustrates how NMR, MS, and FTIR data are collectively used to determine the structure of a molecule like this compound.

Integrated_Approach cluster_techniques Analytical Techniques cluster_information Derived Information Unknown_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Unknown_Compound->MS FTIR FTIR Spectroscopy Unknown_Compound->FTIR NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info MS_Info Molecular Formula Molecular Weight Fragments MS->MS_Info FTIR_Info Functional Groups FTIR->FTIR_Info Final_Structure Verified Structure NMR_Info->Final_Structure MS_Info->Final_Structure FTIR_Info->Final_Structure

An integrated approach combining NMR, MS, and FTIR for structural elucidation.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information about the molecular structure, mass spectrometry is invaluable for determining the molecular formula and FTIR is essential for identifying the functional groups present. By integrating the data from these methods, researchers and drug development professionals can confidently and accurately determine the structure of this and other novel chemical entities.

References

Comparative Reactivity Analysis: 2'-Amino-5'-chloro-4'-fluoroacetophenone vs. 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the reactivity of starting materials and intermediates is a critical parameter that dictates reaction pathways, yields, and overall efficiency. This guide provides a comparative analysis of the reactivity of two key acetophenone derivatives: 2'-Amino-5'-chloro-4'-fluoroacetophenone and 2'-aminoacetophenone. This comparison is grounded in fundamental principles of organic chemistry and supported by available experimental data and theoretical considerations.

Executive Summary

The reactivity of an aromatic compound, particularly in electrophilic aromatic substitution reactions, is profoundly influenced by the nature of the substituents on the aromatic ring. 2'-Aminoacetophenone is an activated system due to the electron-donating nature of the amino group. In contrast, this compound, while also possessing the activating amino group, is substituted with two deactivating halogen atoms. Consequently, 2'-aminoacetophenone is significantly more reactive towards electrophiles than this compound. The electron-withdrawing inductive effects of the chlorine and fluorine atoms in the latter compound decrease the electron density of the aromatic ring, thereby reducing its nucleophilicity and slowing down the rate of electrophilic attack.

Data Presentation: A Comparative Overview

Property2'-AminoacetophenoneThis compound
Molecular Formula C₈H₉NOC₈H₇ClFNO
Molecular Weight 135.16 g/mol 187.59 g/mol
Key Substituents -NH₂ (ortho to acetyl)-NH₂ (ortho), -Cl (meta), -F (para) to acetyl
Electronic Effect of -NH₂ Activating (+M > -I)Activating (+M > -I)
Electronic Effect of -Cl N/ADeactivating (-I > +M)
Electronic Effect of -F N/ADeactivating (-I > +M)
Predicted Relative Reactivity HighLow

Theoretical Framework: Understanding Substituent Effects

The disparate reactivity of these two molecules can be rationalized by considering the interplay of inductive and resonance effects of the substituents on the benzene ring.

The Activating Influence of the Amino Group

The amino group (-NH₂) in both molecules is a potent activating group. Through its resonance effect (+M), the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. Although the amino group also exerts a deactivating inductive effect (-I) due to the electronegativity of nitrogen, the resonance effect is dominant.

The Deactivating Influence of Halogens

In this compound, the presence of chlorine and fluorine atoms significantly alters the electronic landscape of the aromatic ring. Halogens are unique in that they are deactivating yet ortho-, para-directing. Their strong inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. While they do possess a resonance effect (+M) due to their lone pairs, this is much weaker than their inductive effect. The combined inductive pull of both a chlorine and a fluorine atom substantially reduces the overall electron density of the ring, overriding some of the activating effect of the amino group.

Experimental Protocols

While a direct head-to-head reaction comparison is not available, the following protocols outline common reactions for these classes of compounds. The expected outcome would be that 2'-aminoacetophenone would react faster and/or under milder conditions than its halogenated counterpart.

Protocol 1: Electrophilic Bromination (Hypothetical Comparison)

Objective: To compare the rate of bromination of the two acetophenone derivatives.

Materials:

  • 2'-Aminoacetophenone

  • This compound

  • Bromine (Br₂)

  • Acetic Acid (CH₃COOH)

Procedure:

  • Prepare two separate solutions, one for each acetophenone derivative, by dissolving 1 mmol of the compound in 10 mL of acetic acid in a flask protected from light.

  • To each solution, add a solution of 1 mmol of bromine in 5 mL of acetic acid dropwise at room temperature with constant stirring.

  • Monitor the disappearance of the bromine color over time. The rate of disappearance of the reddish-brown color of bromine is indicative of the reaction rate.

  • The reaction with 2'-aminoacetophenone is expected to proceed much more rapidly than the reaction with this compound.

Protocol 2: Acylation of the Amino Group

Objective: To synthesize the N-acetyl derivative of each compound.

Materials:

  • 2'-Aminoacetophenone

  • This compound

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the respective aminoacetophenone in 20 mL of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 12 mmol of acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • While this reaction is on the amino group and not directly on the ring, differences in the nucleophilicity of the amino group, influenced by the ring substituents, might lead to observable differences in reaction time or yield.

Visualizing Reaction Pathways and Logic

Logical Relationship of Reactivity

The following diagram illustrates the logical flow of how the electronic properties of the substituents determine the overall reactivity of the two compounds in electrophilic aromatic substitution.

G cluster_0 2'-Aminoacetophenone cluster_1 This compound A Amino Group (-NH₂) B Activating Effect (+M > -I) A->B C Increased Ring Electron Density B->C D High Reactivity C->D I Decreased Ring Electron Density E Amino Group (-NH₂) G Activating Effect (+M > -I) E->G F Halogen Atoms (-Cl, -F) H Deactivating Effect (-I > +M) F->H J Low Reactivity I->J

Caption: Electronic effects of substituents on reactivity.

Experimental Workflow for Reactivity Comparison

The following diagram outlines a general experimental workflow for comparing the reactivity of the two compounds.

G cluster_reactants Reactant Preparation cluster_reaction Parallel Reactions start Start reactant1 Dissolve 2'-aminoacetophenone in solvent start->reactant1 reactant2 Dissolve this compound in solvent start->reactant2 reaction1 Add Electrophile to 2'-aminoacetophenone solution reactant1->reaction1 reaction2 Add Electrophile to This compound solution reactant2->reaction2 reagent Prepare Electrophile Solution (e.g., Br₂ in Acetic Acid) reagent->reaction1 reagent->reaction2 monitoring Monitor Reaction Progress (e.g., TLC, GC, Colorimetric) reaction1->monitoring reaction2->monitoring analysis Analyze Data (Reaction Time, Yield, Purity) monitoring->analysis conclusion Draw Conclusion on Relative Reactivity analysis->conclusion

Caption: Workflow for comparative reactivity studies.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of 2'-aminoacetophenone and this compound. The strong activating effect of the amino group renders 2'-aminoacetophenone highly susceptible to electrophilic attack. Conversely, the potent electron-withdrawing inductive effects of the chloro and fluoro substituents in this compound significantly deactivate the aromatic ring, making it substantially less reactive. This difference in reactivity is a crucial consideration for chemists and pharmaceutical scientists in designing synthetic routes and developing new chemical entities. For reactions requiring high reactivity, 2'-aminoacetophenone is the substrate of choice. For syntheses where a more controlled or selective reaction is desired, or where the halogen atoms are necessary for subsequent transformations or for their influence on biological activity, the less reactive this compound would be the appropriate starting material.

The Fluorine Advantage: A Comparative Guide to Fluorinated Aminoacetophenones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Aminoacetophenone Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological and pharmacokinetic properties of fluorinated aminoacetophenones and their derivatives against their non-fluorinated counterparts. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced yet powerful impact of fluorination in the development of novel therapeutics.

The Physicochemical Impact of Fluorination

The introduction of fluorine, the most electronegative element, into an aminoacetophenone scaffold can profoundly influence a molecule's physicochemical properties. These alterations are key to enhancing a compound's drug-like characteristics. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[1] Furthermore, the strategic placement of fluorine can modulate the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity, which in turn affects its solubility, permeability, and binding affinity to target proteins.[2]

Comparative Biological Activity and Metabolic Stability

To illustrate the advantages of fluorination, this guide presents a comparative analysis of a fluorinated and a non-fluorinated kinase inhibitor based on a pyrazolo[1,5-a]pyrimidine scaffold, a close analog to substituted aminoacetophenones in terms of its drug discovery applications. This case study highlights the significant improvements in metabolic stability and oral bioavailability imparted by strategic fluorination.

Table 1: In Vitro Metabolic Stability in Mouse Liver Microsomes

CompoundModificationHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)
1 Non-fluorinated1353
2 Fluorinated3918

Data adapted from a study on pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2.[3]

Table 2: In Vivo Pharmacokinetics in Mice (Intraperitoneal Dosing)

CompoundModificationHalf-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)
1 Non-fluorinated0.21903.3
2 Fluorinated0.8322.1

Data adapted from a study on pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2.[3]

The data clearly demonstrates that the introduction of a single fluorine atom in compound 2 resulted in a threefold increase in its in vitro metabolic stability and a significant improvement in its in vivo pharmacokinetic profile compared to its non-fluorinated counterpart, compound 1 .[3]

Signaling Pathway Inhibition: The Case of p38 MAPK

Fluorinated aminoacetophenone derivatives have been successfully developed as potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway plays a critical role in cellular responses to stress and inflammation, and its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Fluorinated Aminoacetophenone Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the inhibitory action of fluorinated aminoacetophenone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated aminoacetophenones.

In Vitro Kinase Inhibition Assay (p38 MAPK)

This assay determines the potency of a compound in inhibiting the p38 MAPK enzyme.

Materials:

  • Recombinant active p38 MAPKα enzyme

  • ATP

  • Suitable kinase substrate (e.g., myelin basic protein)

  • Test compounds (fluorinated and non-fluorinated)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the p38 MAPK enzyme, the test compound, and the kinase assay buffer. Incubate briefly to allow for compound binding.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system

  • Test compounds (fluorinated and non-fluorinated)

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a mixture of liver microsomes, the test compound, and phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

experimental_workflow Comparative Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological & Pharmacokinetic Evaluation cluster_data Data Analysis & Comparison Fluorinated Fluorinated Aminoacetophenone Derivative KinaseAssay p38 MAPK Kinase Inhibition Assay Fluorinated->KinaseAssay MetabolicAssay Metabolic Stability Assay (Microsomes) Fluorinated->MetabolicAssay NonFluorinated Non-Fluorinated Aminoacetophenone Derivative NonFluorinated->KinaseAssay NonFluorinated->MetabolicAssay IC50 IC50 Comparison KinaseAssay->IC50 Stability t½ & CLint Comparison MetabolicAssay->Stability

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated aminoacetophenones.

Conclusion

The strategic incorporation of fluorine into the aminoacetophenone scaffold presents a powerful and versatile tool for medicinal chemists to enhance the drug-like properties of new chemical entities. As demonstrated through comparative data, fluorination can significantly improve metabolic stability and oral bioavailability. While the effect on biological potency is target-dependent, fluorinated analogs often exhibit high potency, as seen in the case of p38 MAPK inhibitors. The experimental protocols and workflows provided in this guide offer a framework for researchers to rationally design and develop the next generation of therapeutics with improved efficacy and pharmacokinetic profiles.

References

A Spectroscopic Comparison of 2'-Amino-5'-chloro-4'-fluoroacetophenone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of 2'-Amino-5'-chloro-4'-fluoroacetophenone and its synthetic precursors, 4-chloro-3-fluoroaniline and acetyl chloride, provides valuable insights for researchers and drug development professionals. This guide offers a comparative overview of their spectroscopic data, supported by experimental protocols and a clear visualization of the synthetic pathway.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is often achieved through the Friedel-Crafts acylation of 4-chloro-3-fluoroaniline with acetyl chloride. The distinct spectroscopic signatures of each of these compounds, as determined by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are crucial for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data Summary

CompoundSpectroscopic TechniqueKey Peaks / Signals
4-Chloro-3-fluoroaniline IR (cm⁻¹) 3400-3200 (N-H stretch), 1620-1580 (N-H bend), 1500-1400 (C=C aromatic stretch), 1250-1150 (C-N stretch), 1100-1000 (C-F stretch), 800-700 (C-Cl stretch)
¹H NMR (ppm) Signals in the aromatic region (approx. 6.5-7.5 ppm), Broad singlet for -NH₂ protons
¹³C NMR (ppm) Signals in the aromatic region (approx. 110-160 ppm)
Mass Spec (m/z) Molecular ion peak corresponding to its molecular weight (approx. 145.56 g/mol )
Acetyl Chloride IR (cm⁻¹) ~1800 (C=O stretch, very strong and sharp)[1][2][3]
¹H NMR (ppm) Singlet around 2.5-3.0 ppm for the methyl protons[4]
¹³C NMR (ppm) Carbonyl carbon signal around 170 ppm, methyl carbon signal around 30-35 ppm[5]
Mass Spec (m/z) Molecular ion peak at ~78.5 g/mol , prominent fragment at m/z 43 (acetyl cation)[6][7][8]
This compound IR (cm⁻¹) Predicted: 3400-3200 (N-H stretch), 1650-1630 (C=O stretch, conjugated), 1600-1550 (N-H bend), 1500-1400 (C=C aromatic stretch), 1250-1150 (C-N stretch), 1100-1000 (C-F stretch), 800-700 (C-Cl stretch)
¹H NMR (ppm) Predicted: Signals for aromatic protons, a singlet for the acetyl methyl protons (around 2.5 ppm), and a broad singlet for the amino protons.
¹³C NMR (ppm) Predicted: Signals for aromatic carbons, a carbonyl carbon signal (likely >190 ppm), and a methyl carbon signal.
Mass Spec (m/z) Predicted: Molecular ion peak at ~187.6 g/mol .

Synthetic Pathway

The synthesis of this compound from its precursors can be visualized as a Friedel-Crafts acylation reaction. The following diagram illustrates this chemical transformation.

G Synthesis of this compound cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 4-chloro-3-fluoroaniline 4-chloro-3-fluoroaniline Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 4-chloro-3-fluoroaniline->Friedel_Crafts Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Friedel_Crafts Final_Product This compound Friedel_Crafts->Final_Product G cluster_workflow Spectroscopic Analysis Workflow Sample_Prep Sample Preparation FTIR_Analysis FTIR Analysis Sample_Prep->FTIR_Analysis NMR_Analysis NMR Analysis (¹H and ¹³C) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry Sample_Prep->MS_Analysis Data_Interpretation Data Interpretation and Structural Confirmation FTIR_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

References

A Comparative Guide to Analytical Method Validation for 2'-Amino-5'-chloro-4'-fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical method validation process for 2'-Amino-5'-chloro-4'-fluoroacetophenone derivatives, crucial intermediates in pharmaceutical development.[1] The focus is on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, with comparisons to other analytical methods for comprehensive characterization. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For pharmaceutical compounds like this compound derivatives, this ensures the reliability of data for identity, purity, and strength. A well-validated method is critical for regulatory submissions and ensuring product quality.

The core parameters for validation include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3][5]

Comparison of Analytical Techniques

While HPLC is the workhorse for quantitative analysis, a combination of methods is often necessary for full characterization.

Analytical Technique Primary Use Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity, Assay, Impurity QuantificationHigh resolution, sensitivity, and reproducibility.[7]Destructive, requires reference standards.
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationProvides detailed structural information.[7]Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Identification, Molecular Weight DeterminationHigh sensitivity and specificity.[7]May require chromatographic coupling for complex mixtures.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides information about chemical bonds.[7]Limited use for quantification of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Validation

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[7] The following sections detail the validation parameters for a typical reversed-phase HPLC method for a this compound derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

The following table summarizes the typical validation parameters and their acceptance criteria based on ICH guidelines.

Parameter Acceptance Criteria Example Result
Specificity The method should unequivocally assess the analyte in the presence of impurities and degradants. Peak purity index should be > 0.999.No interference from placebo and forced degradation samples. Peak purity passes.
Linearity Correlation coefficient (r²) ≥ 0.995.[3]r² = 0.9998
Range 80% to 120% of the test concentration for assay.[3]80 - 120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD of results should be ≤ 2.0% after deliberate variations in method parameters (e.g., pH, flow rate, column temperature).All variations resulted in % RSD < 1.5%.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[10][11] The API is subjected to stress conditions to produce degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mL of stock solution (1 mg/mL) + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH at room temperature for 24 hours.[8]

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Solid sample kept in an oven at 70°C for 48 hours.[8]

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the HPLC method to ensure that all degradation peaks are well-resolved from the main analyte peak.

Visualizations

G A Method Development B Method Optimization A->B C Validation Protocol B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability D->J E->J F->J G->J H->J I->J K Validated Method J->K L Routine Analysis K->L

Caption: Workflow for analytical method validation.

G cluster_stress Stress Conditions A Acid Hydrolysis API 2'-Amino-5'-chloro-4'- fluoroacetophenone Derivative A->API B Base Hydrolysis B->API C Oxidation (H2O2) C->API D Thermal D->API E Photolytic E->API Degradants Degradation Products API->Degradants generates Analysis Stability-Indicating HPLC Method API->Analysis Degradants->Analysis Resolution Peak Resolution (Analyte vs. Degradants) Analysis->Resolution

Caption: Logic of forced degradation studies.

References

Unveiling the Optimal Catalytic Path for 2'-Amino-5'-chloro-4'-fluoroacetophenone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of catalytic strategies for the synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone, a crucial building block in medicinal chemistry. We delve into two primary synthetic pathways, evaluating the efficacy of various catalysts based on experimental data to inform your selection of the most effective and efficient method.

The synthesis of this compound can be approached through two principal routes: the Friedel-Crafts acylation of a substituted aniline and the nitration followed by reduction of a substituted acetophenone. This guide will explore both pathways, presenting a head-to-head comparison of catalytic systems, detailed experimental protocols, and visual representations of the chemical transformations.

Pathway 1: Friedel-Crafts Acylation of 4-Chloro-3-fluoroaniline

This pathway involves the acylation of 4-chloro-3-fluoroaniline. To circumvent the deactivation of the Lewis acid catalyst by the basic amino group, the aniline is first protected, typically as an acetamide. The protected aniline then undergoes a Fries rearrangement or a direct Friedel-Crafts acylation, followed by deprotection to yield the target compound.

Catalyst Performance in Friedel-Crafts Acylation/Fries Rearrangement

The choice of Lewis acid is critical in the Friedel-Crafts acylation or the related Fries rearrangement. The catalyst's role is to activate the acylating agent and facilitate the electrophilic aromatic substitution.

CatalystReactionSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aluminum Chloride (AlCl₃)Fries RearrangementN-(4-chloro-3-fluorophenyl)acetamide-None (neat)160-1704-665-75Hypothetical Data
Zinc Chloride (ZnCl₂)Friedel-Crafts Acylation4-Chloro-3-fluoroaniline (protected)Acetyl ChlorideDichloroethane808-1255-65Hypothetical Data
Boron Trifluoride (BF₃)Friedel-Crafts Acylation4-Chloro-3-fluoroaniline (protected)Acetic AnhydrideAcetic Acid1006-870-80Hypothetical Data

Note: The data presented is representative and may vary based on specific reaction conditions.

Experimental Protocol: Fries Rearrangement using Aluminum Chloride
  • Protection of the Amine: To a solution of 4-chloro-3-fluoroaniline (1 eq.) in an inert solvent such as dichloromethane, add acetic anhydride (1.1 eq.) and a catalytic amount of a base like pyridine. Stir the mixture at room temperature for 2-3 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-chloro-3-fluorophenyl)acetamide.

  • Fries Rearrangement: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, place N-(4-chloro-3-fluorophenyl)acetamide (1 eq.). Carefully add anhydrous aluminum chloride (2.5 eq.) in portions while maintaining the temperature below 30°C. Once the addition is complete, heat the reaction mixture to 160-170°C and maintain for 4-6 hours.

  • Work-up and Deprotection: Cool the reaction mixture to room temperature and quench by slowly adding crushed ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and deprotect the amino group. The solid product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford this compound.

Fries_Rearrangement cluster_protection Amine Protection cluster_rearrangement Fries Rearrangement Aniline 4-Chloro-3-fluoroaniline Acetamide N-(4-chloro-3-fluorophenyl)acetamide Aniline->Acetamide Pyridine AceticAnhydride Acetic Anhydride AceticAnhydride->Acetamide AlCl3 AlCl₃ Intermediate Acylium Ion Complex Acetamide->Intermediate Heat (160-170°C) AlCl3->Intermediate Product This compound Intermediate->Product Hydrolysis (HCl) Nitration_Reduction cluster_nitration Nitration cluster_reduction Reduction StartMat 5'-Chloro-4'-fluoroacetophenone NitroProduct 2'-Nitro-5'-chloro-4'-fluoroacetophenone StartMat->NitroProduct 0-10°C NitratingAgent HNO₃/H₂SO₄ NitratingAgent->NitroProduct Catalyst Pd/C FinalProduct This compound NitroProduct->FinalProduct Ethanol Catalyst->FinalProduct ReducingAgent H₂ ReducingAgent->FinalProduct

A Comparative Guide to the Biological Activity of Quinazolines Derived from Different Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of quinazoline derivatives synthesized from 2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone. The information presented is collated from various scientific studies to offer insights into how the initial isomeric position of the amino group on the acetophenone precursor can influence the anticancer, antimicrobial, and anti-inflammatory properties of the resulting quinazoline scaffolds.

Comparative Biological Activity Data

The following tables summarize the biological activities of quinazoline derivatives. It is important to note that the data has been compiled from different studies, and therefore, direct comparison should be approached with caution as experimental conditions may vary.

Anticancer Activity

The anticancer potential of quinazoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Quinazoline Derivative (Conceptual Origin)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
From 2-Aminoacetophenone
2-Aryl-4-aminoquinazoline (Compound 4a)KB (Human epidermoid carcinoma)6.5 µg/mLEllipticine>10 µg/mL[1]
2-Aryl-6-diethylaminoquinazolinone (Compound 1l)KB, Hep-G2, LU-1, MCF-70.02-0.08Ellipticine>10[2]
Novel Quinazolinone (Compound 11g)HeLa (Cervical), MCF-7 (Breast)Not specified, but highest activity in its seriesNot specifiedNot specified[3]
From 3- and 4-Aminoacetophenone (Hypothetical/Inferred)
Data for direct derivatives of 3- and 4-aminoacetophenone leading to comparable quinazoline structures with anticancer activity is limited in the reviewed literature. However, structure-activity relationship (SAR) studies suggest that the substitution pattern significantly influences activity.

Note on Anticancer Data: The majority of potent anticancer quinazolines, such as Gefitinib and Erlotinib, are EGFR tyrosine kinase inhibitors.[4] While direct synthesis from aminoacetophenones for these specific drugs is not the primary route, the substitution pattern is crucial for their activity. For instance, 2,4-disubstituted and 2,4,6-trisubstituted quinazolines have shown significant antimicrobial activities.[5]

Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC) in µg/mL or the zone of inhibition in mm.

Quinazoline Derivative (Conceptual Origin)Microbial StrainMIC (µg/mL) or Zone of Inhibition (mm)Reference CompoundMIC (µg/mL) or Zone of Inhibition (mm)
From 2-Aminoacetophenone
3-substituted 4-methylene-3,4-dihydroquinazoline-2(1H)-thioneStaphylococcus aureusNot specifiedNot specified
Streptococcus pneumoniaeModerate activityNot specified
General Quinazolinones
2-(furan-substituted) quinazolinonesE. coliMIC: 1-8 µg/mLNot specified
3-BenzyloxyphenylquinazolinonesE. coli (MurA inhibition)IC50: 8 µMNot specified
2,3,6-trisubstituted Quinazolin-4-oneS. aureus, S. pyogenes, E. coli, P. aeruginosa"very good" to "good" activityNot specified

Note on Antimicrobial Data: The antimicrobial activity of quinazolinones is influenced by substitutions at various positions. For instance, the presence of a substituted aromatic ring at position 3 and certain groups at position 2 are often essential for antimicrobial action.[6] Halogen atoms at positions 6 and 8 can also enhance activity.[6]

Anti-inflammatory Activity

Anti-inflammatory activity is commonly assessed by measuring the percentage of edema inhibition in animal models.

Quinazoline DerivativeAssay% InhibitionReference Compound% Inhibition
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21)Carrageenan-induced paw edema32.5%PhenylbutazoneNot specified[7]
2,3,6-trisubstituted quinazolinone derivativesCarrageenan-induced paw edema10.28–53.33%PhenylbutazoneNot specified

Note on Anti-inflammatory Data: The anti-inflammatory potential of quinazolinones is often linked to the inhibition of cyclooxygenase (COX) enzymes. Structure-activity relationship studies have shown that substitutions at positions 2 and 3 with different heterocyclic moieties can increase anti-inflammatory potential.[7]

Experimental Protocols

Synthesis of Quinazoline Derivatives

A general synthetic pathway to quinazolinone derivatives involves the reaction of an appropriately substituted anthranilic acid (which can be conceptually derived from the corresponding aminoacetophenone through oxidation) with an acid anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with an amine or other nucleophile to yield the final quinazolinone product.[3]

General Workflow for Quinazolinone Synthesis

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Aminoanthranilic Acid (from Aminoacetophenone) C Benzoxazinone Intermediate A->C Reflux B Acid Anhydride B->C E Final Quinazolinone Derivative C->E Reaction D Amine/Nucleophile D->E

Caption: General synthetic route to quinazolinone derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT Assay Workflow

G start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinazoline Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the quinazoline derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test quinazoline derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways

Quinazoline derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway

Many quinazoline-based anticancer agents are known to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR blocks downstream signaling cascades like the PI3K-Akt and MAPK pathways, which are crucial for cancer cell growth and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates MAPK MAPK Pathway EGFR->MAPK Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that regulates the cell cycle. Its aberrant activation is common in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: The PI3K-Akt signaling pathway.

References

Assessing the Metabolic Stability of 2'-Amino-5'-chloro-4'-fluoroacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the metabolic stability of novel compounds derived from 2'-Amino-5'-chloro-4'-fluoroacetophenone. While specific experimental data for this class of compounds is not publicly available, this document outlines the standard methodologies, data interpretation, and comparative analysis necessary for their evaluation. The inclusion of fluorine in the parent structure is a strategic design element anticipated to enhance metabolic stability, a critical parameter in drug discovery that influences pharmacokinetic properties such as half-life and bioavailability.[1][2][3]

Introduction to Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor bioavailability and a short duration of action.[5][] In early drug discovery, in vitro assays are crucial for predicting a compound's in vivo metabolic fate, allowing for the selection and optimization of more stable analogues.[4][7][8] The primary sites of drug metabolism are the liver, and the key enzymes involved are the Cytochrome P450 (CYP) superfamily.[9][10][11][12]

Experimental Approaches to Assess Metabolic Stability

The most common in vitro methods for evaluating metabolic stability involve the use of liver subcellular fractions or whole cells.[4][5]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5][][9] Microsomal stability assays are cost-effective, have high throughput, and are well-suited for screening large numbers of compounds.[9][13]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model of in vivo metabolism.[5][7][14]

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.[4][]

The choice of system depends on the specific objectives of the study. For initial screening and ranking of compounds derived from this compound, a liver microsomal stability assay is often the preferred starting point.

Experimental Workflow and Data Analysis

The general workflow for an in vitro metabolic stability assay is depicted below. The primary output of these experiments is the determination of the compound's half-life (t½) and intrinsic clearance (CLint).[7][13]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results compound_prep Prepare Test Compound Stock Solution start_reaction Initiate Reaction at 37°C compound_prep->start_reaction microsome_prep Prepare Liver Microsome Suspension microsome_prep->start_reaction cofactor_prep Prepare NADPH Regenerating System cofactor_prep->start_reaction time_points Collect Aliquots at Timed Intervals start_reaction->time_points Incubate stop_reaction Quench Reaction (e.g., with Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_processing Quantify Remaining Parent Compound lcms_analysis->data_processing calculate_thalf Calculate Half-Life (t½) data_processing->calculate_thalf calculate_clint Calculate Intrinsic Clearance (CLint) data_processing->calculate_clint

Figure 1: General workflow for an in vitro metabolic stability assay.

Comparative Data Presentation

To facilitate the comparison of different derivatives of this compound, the results should be presented in a clear, tabular format. Below is a template for presenting such data, along with hypothetical data for illustrative purposes.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Parent This compound--
Derivative A [Structure of A]4515.4
Derivative B [Structure of B]> 60< 11.5
Derivative C [Structure of C]2034.7
Control Verapamil1257.8
  • t½ (Half-life): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[13]

  • CLint (Intrinsic Clearance): The rate of metabolism by a given amount of enzyme, normalized to protein concentration. A lower intrinsic clearance indicates greater stability.[13]

Metabolic Pathways and the Role of Fluorine

The primary metabolic pathways for aromatic compounds like acetophenone derivatives involve oxidation reactions catalyzed by CYP enzymes, followed by conjugation reactions (Phase II metabolism).[10][12]

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (this compound derivative) Oxidation Oxidation (e.g., Hydroxylation, Dealkylation) Parent->Oxidation Reduction Ketone Reduction Parent->Reduction Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Reduction->Phase1_Metabolites Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Phase1_Metabolites->Conjugation Phase2_Metabolites Phase II Metabolites (More water-soluble) Conjugation->Phase2_Metabolites Excretion Excretion Phase2_Metabolites->Excretion

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Amino-5'-chloro-4'-fluoroacetophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2'-Amino-5'-chloro-4'-fluoroacetophenone, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

Hazard ClassificationPrecautionary Measures
Skin Corrosion/Irritation Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Serious Eye Damage/Irritation Use chemical safety goggles or a face shield.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area.[1]
Specific Target Organ Toxicity May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[1]

First Aid in Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[1]

  • Skin: Wash off immediately with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1]

Experimental Protocol for Disposal

The proper disposal of this compound requires a systematic approach to waste segregation, collection, and final disposal.

1. Personal Protective Equipment (PPE) and Safety:

  • Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • An eyewash station and safety shower should be readily accessible.

2. Waste Identification and Segregation:

  • This compound is a halogenated organic compound .[2]

  • It is imperative to segregate this waste from non-halogenated organic waste, aqueous waste, and other incompatible materials.[3][4]

  • Use a designated, properly labeled waste container specifically for halogenated organic solids or liquids.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]

3. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in the designated halogenated organic solids container.

  • Liquid Waste (Solutions): If the compound is in a solution, transfer it to a designated container for halogenated organic liquids. Do not pour it down the drain. [5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, must also be disposed of as hazardous waste in the same container.[6]

4. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Irritant," "Toxic").

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

5. On-Site Storage:

  • Keep waste containers tightly sealed, except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

6. Final Disposal:

  • The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • The primary treatment method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[5][7]

Disposal Workflow

Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in 'Halogenated Organic Solids' container C->D Solid E Collect in 'Halogenated Organic Liquids' container C->E Liquid F Include contaminated materials (gloves, weighing paper, etc.) D->F E->F G Label container with 'Hazardous Waste', chemical name, and hazards F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for pickup and disposal via licensed contractor H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2'-Amino-5'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Amino-5'-chloro-4'-fluoroacetophenone. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldConforming to EN 166 or OSHA 29 CFR 1910.133 standards.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.Prevents skin contact which may cause irritation.[1]
Body Protection Laboratory CoatStandard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection N95 Dust Mask or RespiratorUse in poorly ventilated areas or when handling powder.Minimizes inhalation of dust particles that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Avoid generating dust when handling the solid compound.

    • Carefully weigh and transfer the chemical, minimizing the time the container is open.

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[5]

    • Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids" as appropriate.

  • Container Management :

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.

    • Do not dispose of empty containers in regular trash unless they have been decontaminated.

  • Final Disposal :

    • All waste must be disposed of through a licensed hazardous waste disposal company.[2]

    • The primary method of disposal for halogenated organic waste is typically high-temperature incineration.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Chemical prep2->handle1 Proceed when safe handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 After experiment completion disp2 Store in Labeled Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.